molecular formula C14H11NO4 B3875289 4-nitrophenyl phenylacetate CAS No. 1223-44-5

4-nitrophenyl phenylacetate

Cat. No.: B3875289
CAS No.: 1223-44-5
M. Wt: 257.24 g/mol
InChI Key: SSYHGZXPSAYXLS-UHFFFAOYSA-N
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Description

4-nitrophenyl phenylacetate is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
The exact mass of the compound 4-nitrophenyl phenylacetate is 257.06880783 g/mol and the complexity rating of the compound is 312. The solubility of this chemical has been described as >38.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-nitrophenyl phenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-nitrophenyl phenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl) 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-14(10-11-4-2-1-3-5-11)19-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYHGZXPSAYXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336328
Record name 4-nitrophenyl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200947
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1223-44-5
Record name 4-nitrophenyl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-nitrophenyl phenylacetate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitrophenyl phenylacetate (PNPPA) is a highly specific chromogenic ester substrate used primarily to characterize the activity of Penicillin G Acylase (PGA) and various lipases. Unlike the more common 4-nitrophenyl acetate (PNPA), which assesses general esterase activity, PNPPA incorporates a phenylacetyl moiety, mimicking the side chain of Penicillin G. This structural specificity makes it the gold-standard substrate for determining the kinetic parameters and catalytic efficiency of PGA in pharmaceutical biosynthesis applications, particularly in the production of 6-aminopenicillanic acid (6-APA).

This guide details the physicochemical properties, synthesis protocols, and enzymatic assay methodologies for PNPPA, designed for researchers in biocatalysis and drug development.

Chemical Identity & Physicochemical Properties[1][2]

PNPPA is the ester formed from the condensation of phenylacetic acid and 4-nitrophenol. Its hydrolysis yields phenylacetic acid and the chromophore 4-nitrophenol, allowing for spectrophotometric monitoring.

Table 1: Physicochemical Data Profile
PropertySpecification
IUPAC Name (4-Nitrophenyl) 2-phenylacetate
Common Name p-Nitrophenyl phenylacetate (PNPPA)
CAS Number 1223-44-5
Molecular Formula

Molecular Weight 257.24 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 61–65 °C
Solubility Soluble in organic solvents (Dioxane, Acetonitrile, DMSO); sparingly soluble in water (requires co-solvent for assays).
Stability Susceptible to spontaneous hydrolysis at pH > 8.0; store desiccated at -20 °C.

Synthesis & Preparation

While PNPPA is commercially available, in-house synthesis is often required to ensure high purity free of free p-nitrophenol, which causes high background absorbance. The preferred method uses N,N'-Dicyclohexylcarbodiimide (DCC) coupling to prevent harsh acid-catalyzed degradation.

Reaction Mechanism

The synthesis involves the activation of phenylacetic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the nucleophilic hydroxyl group of 4-nitrophenol.

Synthesis PA Phenylacetic Acid (C8H8O2) Inter O-Acylisourea Intermediate PA->Inter + DCC PNP 4-Nitrophenol (C6H5NO3) DCC DCC (Activator) PNPPA 4-Nitrophenyl Phenylacetate (Product) Inter->PNPPA + 4-Nitrophenol DCU Dicyclohexylurea (Byproduct) Inter->DCU

Figure 1: DCC-mediated coupling of phenylacetic acid and p-nitrophenol.

Synthesis Protocol

Reagents: Phenylacetic acid (0.05 mol), 4-Nitrophenol (0.05 mol), DCC (0.05 mol), Dioxane (anhydrous).

  • Dissolution: Dissolve 6.8 g of phenylacetic acid and 6.95 g of 4-nitrophenol in 25 mL of anhydrous dioxane.

  • Activation: Add 10.3 g of DCC slowly to the stirring solution at room temperature (22°C).

  • Reaction: Stir the mixture for 16 hours. The solution will become cloudy as dicyclohexylurea (DCU) precipitates.

  • Filtration: Filter off the DCU precipitate using a sintered glass funnel.

  • Purification: Evaporate the filtrate under reduced pressure. Recrystallize the residue from n-heptane/ethanol (ratio optimized for saturation) to yield white crystals.

  • Validation: Verify purity via TLC (Silica; Hexane:Ethyl Acetate 2:1) and melting point (Target: 63–65 °C).

Enzymatic Applications (The Core)

PNPPA is the surrogate substrate of choice for Penicillin G Acylase (PGA) . PGA naturally hydrolyzes Penicillin G into phenylacetic acid (PAA) and 6-aminopenicillanic acid (6-APA). PNPPA mimics the PAA moiety, allowing the enzyme to cleave the ester bond.

Mechanism of Action

The enzyme's nucleophilic serine residue (N-terminal Serine in PGA) attacks the carbonyl carbon of the phenylacetyl group, releasing p-nitrophenol.

Hydrolysis Substrate PNPPA (Substrate) AcylEnzyme Acyl-Enzyme Intermediate (Phenylacetyl-Ser-Enzyme) Substrate->AcylEnzyme Nucleophilic Attack Product1 p-Nitrophenolate (Yellow Chromophore) Substrate->Product1 Leaving Group Release Enzyme Enzyme (PGA) (Nucleophilic Serine) Hydrolysis Deacylation (+ H2O) AcylEnzyme->Hydrolysis Hydrolysis->Enzyme Regeneration Product2 Phenylacetic Acid Hydrolysis->Product2

Figure 2: Catalytic cycle of PNPPA hydrolysis by Penicillin G Acylase.

Experimental Protocols

Standard Activity Assay (Spectrophotometric)

This protocol measures the release of p-nitrophenol (pNP). The molar extinction coefficient (


) of pNP is pH-dependent.[1][2] At pH 8.0, 

.

Reagents:

  • Buffer: 50 mM Phosphate Buffer, pH 8.0 (or 7.5).

  • Stock Substrate: 10 mM PNPPA in acetonitrile or methanol.

  • Enzyme Solution: Soluble PGA or Lipase extract.

Workflow:

  • Preparation: Dilute the Stock Substrate into the Buffer to a final concentration of 0.1–1.0 mM. Ensure the organic solvent concentration is <5% to prevent enzyme denaturation.

  • Blanking: Place 980 µL of the substrate/buffer mixture into a cuvette. Zero the spectrophotometer at 405 nm.

  • Initiation: Add 20 µL of enzyme solution. Mix rapidly by inversion.

  • Measurement: Monitor absorbance at 405 nm for 2–5 minutes at 25°C or 37°C.

  • Calculation:

    
    [1]
    
    • 
      : Total reaction volume (mL)[3]
      
    • 
      : Volume of enzyme added (mL)
      
    • 
      : Path length (1 cm)
      
Kinetic Analysis ( and )

To determine the affinity of an enzyme for the phenylacetyl moiety:

  • Prepare substrate concentrations ranging from

    
     to 
    
    
    
    (typically 10 µM to 500 µM).
  • Measure initial velocities (

    
    ).
    
  • Plot

    
     vs. [S] and fit to the Michaelis-Menten equation.
    
    • Note: For PGA,

      
       values for PNPPA are typically in the range of 5–50 µM , indicating high affinity compared to simple acetates.
      

Troubleshooting & Optimization

IssueCauseSolution
High Background Absorbance Spontaneous hydrolysis or impure substrate.Measure a "No Enzyme" blank and subtract its rate. Recrystallize substrate if initial absorbance > 0.2.
Precipitation Substrate insolubility in aqueous buffer.Use a surfactant (e.g., 0.01% Triton X-100) or increase organic co-solvent (up to 10% DMSO/MeOH).
Non-Linear Rates Product inhibition or enzyme instability.Measure initial rate (<10% conversion). Phenylacetic acid is a known competitive inhibitor of PGA.
pH Sensitivity p-Nitrophenol is colorless at acidic pH.If assaying at pH < 7.0, measure at the isosbestic point (~348 nm) or stop reaction with NaOH to develop color before reading.

References

  • Synthesis & Properties: Wang, Q. et al. "Preparation and Properties of Amphipathic Enzyme-Polymer Conjugates." Biochemical Journal, via CORE. Link

  • Enzymatic Mechanism: Morillas, M. et al. "The kinetics of acylation and deacylation of penicillin acylase from Escherichia coli." Biochemical Journal, 1999. Link

  • Assay Methodology: BenchChem. "Standard protocol for lipase activity assay using 4-Nitrophenyl esters." Link

  • Chemical Data: ChemicalBook. "4-Nitrophenyl phenylacetate Product Description & CAS 1223-44-5."[4] Link

  • Extinction Coefficients: Sigma-Aldrich. "p-Nitrophenyl Phosphate and p-Nitrophenol Spectrophotometric Properties." Link

Sources

A Tale of Two Esters: A Senior Application Scientist's Guide to 4-Nitrophenyl Acetate and the Elusive 4-Nitrophenyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the careful selection of chemical tools is paramount to experimental success. In the realm of enzyme kinetics and organic synthesis, nitrophenyl esters serve as invaluable substrates and synthons. This in-depth technical guide moves beyond a simple cataloging of reagents to provide a nuanced understanding of the distinctions between the widely utilized 4-nitrophenyl acetate and its lesser-known, bulkier counterpart, 4-nitrophenyl phenylacetate. Herein, we will dissect their core chemical differences, explore their established and theoretical applications, and provide actionable experimental protocols, all grounded in the principles of scientific integrity and field-proven expertise.

Part 1: Deconstructing the Core Structures: Acetate vs. Phenylacetate

At first glance, 4-nitrophenyl acetate and 4-nitrophenyl phenylacetate share a common scaffold: a 4-nitrophenyl group attached to a carboxylate ester. This 4-nitrophenolate moiety is an excellent leaving group, a feature that underpins the utility of these compounds as substrates for hydrolytic enzymes. Upon cleavage of the ester bond, the release of the intensely yellow-colored 4-nitrophenolate anion can be readily monitored spectrophotometrically, providing a continuous and straightforward assay for enzyme activity.[1]

The critical distinction lies in the acyl group: 4-nitrophenyl acetate possesses a simple acetyl group, while 4-nitrophenyl phenylacetate incorporates a phenylacetyl group. This seemingly minor alteration—the substitution of a methyl group with a benzyl group—introduces significant steric and electronic differences that profoundly impact their reactivity and suitability for various applications.

G cluster_0 4-Nitrophenyl Acetate cluster_1 4-Nitrophenyl Phenylacetate 4NPA_img 4NPPA_img

Caption: Chemical structures of 4-Nitrophenyl Acetate and 4-Nitrophenyl Phenylacetate.

Steric Hindrance: The Gatekeeper of Reactivity

The introduction of the bulky phenyl ring in 4-nitrophenyl phenylacetate creates significant steric hindrance around the electrophilic carbonyl carbon. This bulkiness can impede the approach of a nucleophile, be it a water molecule in chemical hydrolysis or the catalytic residue of an enzyme.[2] Consequently, one can predict that the rate of both enzymatic and non-enzymatic hydrolysis of 4-nitrophenyl phenylacetate will be considerably slower than that of 4-nitrophenyl acetate, assuming all other factors are equal.[3]

Electronic Effects: A Subtle but Significant Influence

While the primary difference is steric, electronic effects also play a role. The phenyl group in the phenylacetyl moiety is weakly electron-withdrawing through an inductive effect, but it can also participate in resonance. However, due to the intervening methylene group, its electronic influence on the carbonyl carbon is less pronounced than that of substituents directly attached to an aromatic ring. The primary electronic driver for the reactivity of both esters remains the potent electron-withdrawing nitro group on the phenolate leaving group, which stabilizes the negative charge of the departing phenoxide ion.

Part 2: A Comparative Analysis of Physicochemical Properties

To fully appreciate the practical implications of their structural differences, a side-by-side comparison of their key physicochemical properties is essential. While experimental data for 4-nitrophenyl phenylacetate is scarce due to its limited commercial availability, we can extrapolate its likely properties based on its structure and compare them to the well-documented properties of 4-nitrophenyl acetate.

Property4-Nitrophenyl Acetate4-Nitrophenyl Phenylacetate (Predicted)Rationale for Prediction
Molecular Formula C₈H₇NO₄[4]C₁₄H₁₁NO₄Addition of a C₆H₄ group
Molecular Weight 181.15 g/mol [4]257.24 g/mol Increased molecular mass from the phenyl group
Melting Point 75-78 °CHigher than 4-NPAIncreased molecular size and van der Waals forces
Solubility in Water Insoluble[4]Very insolubleIncreased hydrophobicity due to the phenyl ring
Solubility in Organic Solvents Soluble in ethanol, methanolSoluble in similar polar organic solventsThe ester and nitro groups confer polarity
Hydrolysis Rate (Chemical) ModerateSlower than 4-NPAIncreased steric hindrance at the carbonyl carbon
Hydrolysis Rate (Enzymatic) Substrate for many esterases/lipasesLikely a substrate for some esterases, but with a significantly lower turnover rateSteric hindrance will limit access to the active site of many enzymes

Part 3: Applications in Research and Development

The differing properties of these two esters dictate their utility in the laboratory.

4-Nitrophenyl Acetate: The Workhorse Chromogenic Substrate

4-Nitrophenyl acetate is a cornerstone reagent in biochemistry and enzyme kinetics.[4] Its moderate reactivity and the strong absorbance of its hydrolysis product, 4-nitrophenol, at around 405 nm make it an ideal substrate for a wide array of esterases and lipases. It is frequently employed in high-throughput screening campaigns to identify novel enzymes or to characterize the activity of known ones.[5]

Key Applications of 4-Nitrophenyl Acetate:

  • Enzyme Activity Assays: A standard substrate for determining the kinetic parameters (Kₘ and kₖₐₜ) of various hydrolases.[6]

  • High-Throughput Screening: Used to screen large libraries of enzymes or chemical compounds for esterase or lipase activity/inhibition.

  • Probing Enzyme Active Sites: The simplicity of the acetyl group allows it to fit into the active sites of a broad range of enzymes, making it a useful general probe.

4-Nitrophenyl Phenylacetate: A Tool for Probing Steric Constraints

While not a common reagent, 4-nitrophenyl phenylacetate holds potential as a specialized tool for investigating the steric limitations of enzyme active sites. By comparing the hydrolysis rates of 4-nitrophenyl acetate and 4-nitrophenyl phenylacetate with a particular enzyme, researchers can gain valuable insights into the size and shape of the active site cleft. An enzyme that readily hydrolyzes the acetate but not the phenylacetate likely has a sterically constrained active site.

Potential Applications of 4-Nitrophenyl Phenylacetate:

  • Active Site Mapping: Differentiating between enzymes with open and sterically hindered active sites.

  • Substrate Specificity Studies: Elucidating the role of steric factors in determining an enzyme's substrate preference.

  • Drug Discovery: In the context of prodrug design, understanding how steric bulk affects enzymatic activation can be crucial.[3]

Part 4: Experimental Protocols: A Guide to Practical Application

The following protocols are designed to be self-validating systems, with clear explanations for each step, reflecting the best practices of a seasoned application scientist.

Synthesis of 4-Nitrophenyl Acetate

4-Nitrophenyl acetate can be synthesized through the esterification of 4-nitrophenol with acetic anhydride or acetyl chloride. A common laboratory-scale synthesis involves the reaction of 4-nitrophenol with acetic acid, often catalyzed by an enzyme like a lipase for a greener chemical process.[7] Another method involves the acetylization of sodium p-nitrophenolate.[8]

Protocol for Lipase-Catalyzed Synthesis of 4-Nitrophenyl Acetate:

  • Reactant Preparation: Dissolve 100 mM of 4-nitrophenol and 100 mM of acetic acid in a suitable organic solvent such as n-heptane.[7]

  • Enzyme Addition: Add immobilized lipase (e.g., from Bacillus coagulans) to the reaction mixture.[7]

  • Incubation: Incubate the mixture at an optimal temperature (e.g., 65°C) with continuous shaking for a set period (e.g., 3 hours).[7]

  • Monitoring Conversion: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: After the reaction, the enzyme is filtered off, and the product is purified from the remaining reactants, typically by recrystallization.

G Reactants 4-Nitrophenol + Acetic Acid in n-Heptane Enzyme Immobilized Lipase Reactants->Enzyme Add Incubation Incubate at 65°C with Shaking Enzyme->Incubation Monitoring Monitor by TLC or HPLC Incubation->Monitoring Purification Filter Enzyme & Recrystallize Product Monitoring->Purification Product 4-Nitrophenyl Acetate Purification->Product

Caption: Workflow for the lipase-catalyzed synthesis of 4-nitrophenyl acetate.

Spectrophotometric Assay for Esterase Activity using 4-Nitrophenyl Acetate

This protocol provides a robust method for measuring the rate of enzymatic hydrolysis of 4-nitrophenyl acetate.

  • Reagent Preparation:

    • Buffer: Prepare a suitable buffer for your enzyme of interest (e.g., 50 mM Tris-HCl, pH 8.0).

    • Substrate Stock Solution: Prepare a concentrated stock solution of 4-nitrophenyl acetate in a water-miscible organic solvent like ethanol or DMSO.

    • Enzyme Solution: Prepare a solution of your enzyme of known concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate or a cuvette, add the assay buffer.

    • Add a small volume of the enzyme solution.

    • To initiate the reaction, add a small volume of the 4-nitrophenyl acetate stock solution. The final concentration of the substrate should be optimized based on the enzyme's Kₘ.

  • Data Acquisition:

    • Immediately place the microplate or cuvette in a spectrophotometer pre-set to the appropriate temperature.

    • Monitor the increase in absorbance at 405 nm over time. The rate of change in absorbance is proportional to the rate of 4-nitrophenol production.

  • Data Analysis:

    • Calculate the rate of reaction using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol under the assay conditions, c is the concentration, and l is the path length.

    • A no-enzyme control should always be included to account for the spontaneous hydrolysis of the substrate.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Buffer Prepare Assay Buffer Mix Combine Buffer, Enzyme, and Substrate Buffer->Mix Substrate Prepare 4-NPA Stock Solution Substrate->Mix Enzyme Prepare Enzyme Solution Enzyme->Mix Measure Monitor Absorbance at 405 nm Mix->Measure Calculate Calculate Rate of Hydrolysis Measure->Calculate Control Subtract Spontaneous Hydrolysis Rate Calculate->Control

Caption: Workflow for a typical spectrophotometric esterase assay.

Part 5: Concluding Remarks and Future Perspectives

While 4-nitrophenyl acetate remains an indispensable tool for the broader scientific community, the conceptual exploration of 4-nitrophenyl phenylacetate underscores a critical aspect of scientific inquiry: the power of structure-activity relationships. By understanding how a simple structural modification can drastically alter the properties and reactivity of a molecule, we can more intelligently design experiments and select the most appropriate chemical probes. For the discerning researcher, the true value lies not just in knowing what a reagent does, but in understanding why it does it. This deeper comprehension is the bedrock of innovation in drug discovery and development.

References

  • PubChem. (4-Nitrophenyl)acetate | C8H6NO4-. Retrieved from [Link]

  • Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. (n.d.). Retrieved from [Link]

  • Hydrolysis of 4-nitrophenol acetate catalyzed by different esterases... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of p-nitrophenyl acetate | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. (2020, November 20). Retrieved from [Link]

  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents. (n.d.).
  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Publishing. (n.d.). Retrieved from [Link]

  • Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle - PubMed. (1986, August 5). Retrieved from [Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters... - ResearchGate. (n.d.). Retrieved from [Link]

  • Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]

  • 4-Nitrophenyl Acetate | C8H7NO4 | CID 13243 - PubChem. (n.d.). Retrieved from [Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters | Journal of Emerging Investigators. (2021, July 18). Retrieved from [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025, January 11). Retrieved from [Link]

  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Publishing - The Royal Society of Chemistry. (2020, July 7). Retrieved from [Link]

  • p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021, May 21). Retrieved from [Link]

  • Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Reactivation of carboxylester hydrolase following inhibition by 4-nitrophenyl organophosphinates - PubMed. (n.d.). Retrieved from [Link]

  • Steric effects in the base-catalyzed hydrolysis of p-nitrophenyl esters. Relative behavior of bridged and nonbridged trialkyl ac. (n.d.). Retrieved from [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed. (2021, March 25). Retrieved from [Link]

  • Phosgene - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of 4-nitrophenyl acetate using molecular sieve-immobilized lipase from Bacillus coagulans - PubMed. (n.d.). Retrieved from [Link]

Sources

synthesis of 4-nitrophenyl phenylacetate from p-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, characterization, and application of 4-nitrophenyl phenylacetate (also known as p-nitrophenyl phenylacetate). This compound is a specific ester distinct from the more common p-nitrophenyl acetate; it serves as a critical chromogenic substrate for studying the kinetics of enzymes such as chymotrypsin and penicillin G acylase .

Executive Summary

Target Molecule: 4-Nitrophenyl phenylacetate (C₁₄H₁₁NO₄) Core Reaction: Nucleophilic Acyl Substitution (Esterification) Key Reagents: p-Nitrophenol, Phenylacetyl Chloride, Triethylamine Yield Expectation: 75–85% (Recrystallized) Primary Application: Chromogenic substrate for chymotrypsin (specificity constant determination) and lipase activity assays.

Part 1: Mechanistic Foundation

The synthesis relies on the high reactivity of an acyl chloride towards a phenol nucleophile. Unlike aliphatic alcohols, phenols are relatively poor nucleophiles due to resonance delocalization of the oxygen lone pair into the aromatic ring. Therefore, direct Fischer esterification (carboxylic acid + alcohol + acid catalyst) is often low-yielding.

We utilize the Acyl Chloride Method activated by a weak base.

Reaction Scheme

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism:

  • Nucleophilic Attack: The phenolic hydroxyl group attacks the carbonyl carbon of phenylacetyl chloride.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

  • Elimination: The chloride ion is expelled, reforming the carbonyl double bond.

  • Deprotonation: The base (Triethylamine) scavenges the acidic proton, forming the ester and triethylamine hydrochloride (precipitate).

Graphviz Diagram: Reaction Logic & Mechanism

ReactionMechanism Phenol p-Nitrophenol (Nucleophile) Intermediate Tetrahedral Intermediate Phenol->Intermediate Attack C=O AcidCl Phenylacetyl Chloride (Electrophile) AcidCl->Intermediate Base Triethylamine (Base/Scavenger) Salt Et3N·HCl (Byproduct) Base->Salt Scavenges H+ Transition Elimination of Cl- Intermediate->Transition Product 4-Nitrophenyl Phenylacetate (Target Ester) Transition->Product Transition->Salt Cl- release

Caption: Mechanistic flow of the esterification process. The base is critical for driving the equilibrium by trapping HCl.

Part 2: Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
p-Nitrophenol 139.111.0Nucleophile
Phenylacetyl Chloride 154.591.1Electrophile
Triethylamine (Et₃N) 101.191.2Acid Scavenger
Dichloromethane (DCM) -SolventReaction Medium
Step-by-Step Procedure

Safety Note: Phenylacetyl chloride is lachrymatory and corrosive. p-Nitrophenol is a skin irritant. Perform all steps in a fume hood.

  • Preparation:

    • Dry a 250 mL Round Bottom Flask (RBF) and equip it with a magnetic stir bar.

    • Dissolve 1.39 g (10 mmol) of p-nitrophenol in 30 mL of anhydrous DCM .

    • Add 1.7 mL (12 mmol) of Triethylamine . The solution may turn yellow due to the formation of the phenolate anion.

  • Reaction:

    • Cool the mixture to 0°C using an ice bath. Reason: Controlling the exotherm prevents side reactions.

    • Add 1.45 mL (11 mmol) of Phenylacetyl Chloride dropwise over 10 minutes.

    • Observation: A white precipitate (Et₃N·HCl) will form immediately.

    • Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–3 hours.

  • Monitoring:

    • Check progress via TLC (Silica gel; Hexane:Ethyl Acetate 3:1). The starting material (p-nitrophenol) spot should disappear.

  • Workup:

    • Dilute the reaction mixture with 50 mL DCM.

    • Wash 1: 30 mL 1M HCl (Removes unreacted amine).

    • Wash 2: 30 mL Sat. NaHCO₃ (Removes unreacted acid/phenol traces).

    • Wash 3: 30 mL Brine (Dries the organic layer).

    • Dry the organic layer over anhydrous MgSO₄ .

    • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield a crude solid.

  • Purification:

    • Recrystallize the crude solid from hot Ethanol (or an Ethanol/Hexane mix).

    • Cool to 4°C, filter the crystals, and dry under vacuum.

Graphviz Diagram: Laboratory Workflow

LabWorkflow Start Start: Dissolve p-Nitrophenol + Et3N in DCM Cool Cool to 0°C Start->Cool Add Add Phenylacetyl Chloride (Dropwise) Cool->Add Stir Stir at RT (2-3 hrs) Precipitate forms Add->Stir Wash Workup: 1. 1M HCl 2. NaHCO3 3. Brine Stir->Wash Dry Dry (MgSO4) & Evaporate Wash->Dry Cryst Recrystallize (Ethanol) Dry->Cryst Final Pure 4-Nitrophenyl Phenylacetate Cryst->Final

Caption: Operational workflow for the synthesis and purification of the target ester.

Part 3: Characterization & Validation

To ensure the synthesis generated the correct phenylacetate (and not the acetate), verify the physical properties against established literature values.

PropertyValue / DescriptionDiagnostic Note
Appearance White to pale beige crystalline solidYellowing indicates free p-nitrophenol impurity.
Melting Point 61–63°C [1]Distinct from p-nitrophenyl acetate (77°C).
¹H NMR (CDCl₃) δ 3.89 (s, 2H, -CH₂-)The singlet at ~3.9 ppm confirms the phenylacetyl group.
¹H NMR (Aromatic) δ 8.25 (d, 2H), 7.2–7.4 (m, 7H)AA'BB' pattern for nitro-ring; Multiplet for phenyl-ring.
IR Spectroscopy ~1760 cm⁻¹ (C=O ester stretch)Typical for phenolic esters.

Critical Validation: The presence of the methylene singlet (-CH₂- ) in the NMR spectrum is the definitive proof that you have synthesized the phenylacetate and not the acetate.

Part 4: Application Context (Enzyme Kinetics)

4-Nitrophenyl phenylacetate is a "specific non-specific" substrate for Chymotrypsin and Penicillin G Acylase .

  • Mechanism: The enzyme attacks the ester bond, releasing the p-nitrophenolate anion.

  • Detection: p-Nitrophenolate is intensely yellow in alkaline conditions (pH > 7.0).

  • Wavelength: Absorbance is monitored at 400–405 nm .

Kinetic Assay Setup
  • Buffer: 0.1 M Tris-HCl, pH 7.8.

  • Substrate Stock: Dissolve 4-nitrophenyl phenylacetate in Acetonitrile or DMSO.

  • Reaction: Mix Buffer + Enzyme. Initiate with Substrate.

  • Measurement: Monitor

    
    .
    

Why this substrate? Unlike simple esters, the phenylacetyl group provides a hydrophobic "handle" (the benzyl ring) that fits well into the hydrophobic pocket (S1 subsite) of chymotrypsin, making it a better model for phenylalanine-based peptide substrates than simple acetates [2, 3].

References

  • A New and Effective Synthetic Method for the Preparation of Esters. Bulletin of the Chemical Society of Japan. (Lists MP of p-Nitrophenyl Phenylacetate as 61-63°C).

  • Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate. Journal of Biological Chemistry. (Foundational text on nitrophenyl ester kinetics).

  • The kinetics of acylation and deacylation of penicillin acylase. Biochemical Journal. (Validates use of 4-nitrophenyl phenylacetate as a specific substrate).

thermodynamic properties of 4-nitrophenyl phenylacetate hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Kineticists and Drug Development Scientists

Part 1: Core Directive & Scientific Rationale

4-Nitrophenyl phenylacetate (4-NPPA) is not merely a substrate; it is a kinetic calibrator. In drug development and physical organic chemistry, it serves as a "gold standard" probe for characterizing esterase activity (e.g., Human Serum Albumin, carbonic anhydrase) and elucidating general base catalysis mechanisms.

Its utility stems from its leaving group, 4-nitrophenolate , which provides a distinct spectroscopic handle (


 in alkaline pH), allowing for real-time monitoring of bond cleavage. However, accurate thermodynamic profiling requires rigorous control over solvent effects, ionic strength, and temperature.

This guide moves beyond basic hydrolysis to focus on the thermodynamic activation parameters (


, 

,

). These parameters reveal the "texture" of the transition state—whether it is ordered (associative) or disordered (dissociative)—providing critical insights into the catalytic efficiency of new drug candidates or enzyme mimics.
Part 2: Mechanistic & Thermodynamic Framework[1]
1. The Reaction Mechanism

The hydrolysis of 4-NPPA in aqueous alkaline media typically follows a


 (Bimolecular, Acyl-cleavage)  mechanism.
  • Nucleophilic Attack: The hydroxide ion (or general base catalyst) attacks the carbonyl carbon of the ester.

  • Tetrahedral Intermediate: A transient, negatively charged intermediate forms.

  • Collapse & Release: The C-O bond cleaves, expelling the p-nitrophenolate anion (chromophore) and phenylacetic acid.

Thermodynamic Signature:

  • Enthalpy of Activation (

    
    ):  Reflects the energy barrier for bond breaking/making.
    
  • Entropy of Activation (

    
    ):  A highly negative 
    
    
    
    indicates a highly ordered transition state, consistent with the associative mechanism where two molecules (ester + base) come together.
2. Visualization: Reaction Pathway

The following diagram illustrates the general base-catalyzed hydrolysis pathway.

G Figure 1: General Base-Catalyzed Hydrolysis Mechanism of 4-NPPA Substrate 4-NPPA (Substrate) TS Tetrahedral Intermediate (Transition State) Substrate->TS + Nucleophilic Attack Base Base (B:) (e.g., OH- or Imidazole) Base->TS Product1 4-Nitrophenolate (Yellow, 400nm) TS->Product1  Collapse & Release Product2 Phenylacetate TS->Product2

Caption: Schematic of the


 mechanism showing nucleophilic attack and the release of the chromogenic leaving group.
Part 3: Experimental Methodology

To extract valid thermodynamic data, one must perform temperature-dependent kinetic assays .

Protocol: Temperature-Controlled Kinetic Assay

Reagents:

  • Substrate Stock: 10 mM 4-NPPA in dry Acetonitrile (MeCN). Note: Avoid Ethanol/Methanol to prevent transesterification.

  • Buffer: 50 mM Phosphate or Tris-HCl, pH 7.5 – 8.0. Ionic strength adjusted to 0.1 M with KCl.

  • Catalyst (Optional): Imidazole (if studying catalytic effect) or NaOH (for alkaline hydrolysis).

Workflow:

  • Baseline Correction: Pre-incubate buffer in the spectrophotometer cell to reach thermal equilibrium.

  • Initiation: Add Substrate Stock to the buffer (final conc.

    
    ). Keep organic solvent content 
    
    
    
    to minimize solvent effects.
  • Data Acquisition: Monitor Absorbance at 400 nm for 10–20 minutes.

  • Iteration: Repeat at minimum 5 temperatures (e.g., 20, 25, 30, 35, 40 °C).

Visualization: Experimental Workflow

Workflow Figure 2: Step-by-step workflow for thermodynamic kinetic profiling. Prep 1. Preparation Dissolve 4-NPPA in MeCN Pre-heat Buffer Mix 2. Initiation Inject Substrate into Thermostated Cuvette Prep->Mix T equilibration Measure 3. Measurement Record Abs @ 400nm (Time-drive mode) Mix->Measure rapid mixing Analyze 4. Analysis Extract k_obs Plot ln(k/T) vs 1/T Measure->Analyze linear regression

Caption: Operational workflow for acquiring temperature-dependent kinetic data.

Part 4: Data Analysis & Thermodynamic Derivation[2]
1. Calculating the Rate Constant (

)

Under pseudo-first-order conditions (excess base/buffer), the absorbance (


) follows:


Plot

vs. time (

).[1] The slope is

.
2. Eyring Equation Analysis

To determine


 and 

, use the linearized Eyring equation:

  • Y-axis:

    
    
    
  • X-axis:

    
     (Kelvin
    
    
    
    )
  • Slope:

    
    
    
  • Intercept:

    
    
    

Where:

  • 
     = Gas constant (
    
    
    
    )
  • 
     = Boltzmann constant (
    
    
    
    )
  • 
     = Planck constant (
    
    
    
    )
Part 5: Reference Data & Interpretation[1][3][4]

The following table summarizes authoritative thermodynamic parameters for 4-NPPA hydrolysis in aqueous media. Note the negative entropy , confirming the ordered nature of the transition state.

ParameterValue (Aqueous, pH ~7-8)Interpretation
Activation Energy (

)

Moderate barrier; sensitive to temperature.
Enthalpy of Activation (

)

Energy required to reach the transition state.
Entropy of Activation (

)

Critical: Negative value indicates an associative mechanism (ordered TS).
Gibbs Free Energy (

) এলাকায়

Overall barrier at room temperature.

Data sourced from kinetic studies in aqueous phosphate buffers [1].

Scientific Insight: If you introduce a catalyst (e.g., a cyclodextrin or a biomimetic metal complex), you typically observe a decrease in


  (stabilization of the transition state) but potentially a more negative 

(due to substrate binding/ordering requirements). This "compensation effect" is a hallmark of supramolecular catalysis.
References
  • Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter . IRE Journals. [Link]

  • Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates . Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis . Stanford Geothermal Workshop. [Link]

Sources

A Guide to the UV-Vis Absorption Spectrum of 4-Nitrophenyl Phenylacetate: Principles and Applications in Kinetic Assays

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-nitrophenyl phenylacetate and its hydrolytic product, 4-nitrophenol. Primarily geared towards researchers, scientists, and professionals in drug development, this document details the spectrophotometric principles and practical methodologies for utilizing this compound as a chromogenic substrate in enzyme kinetics and other chemical assays.

Foundational Principles: UV-Vis Spectroscopy and the Chromogenic Substrate

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a chemical substance. The absorbance of a compound is directly proportional to its concentration in a solution, a relationship mathematically described by the Beer-Lambert Law (A = εcl). This principle is the cornerstone of quantitative analysis in numerous scientific applications, including enzyme kinetics.[1][2]

4-Nitrophenyl phenylacetate is an ester that serves as a valuable chromogenic substrate. In its intact ester form, the compound is largely colorless and exhibits minimal absorbance in the visible region of the spectrum. However, upon hydrolysis—either chemically or enzymatically—it yields two products: phenylacetate and 4-nitrophenol. It is the spectral property of the 4-nitrophenol product that makes this system particularly useful.

Spectral Characteristics of 4-Nitrophenyl Phenylacetate (Substrate)

The intact 4-nitrophenyl phenylacetate molecule possesses a UV absorption profile primarily dictated by its nitrophenyl chromophore. The ester itself does not absorb significantly in the visible range (>400 nm), which is a critical feature for its use as a chromogenic substrate. Its primary absorption maximum (λmax) is found in the UV region, typically around 300 nm.[3] This allows for a clear spectral window to monitor the appearance of its hydrolysis product.

Solvent Considerations: The choice of solvent for preparing stock solutions of 4-nitrophenyl phenylacetate is crucial. Due to its limited aqueous solubility, organic solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) are typically required.[3][4] It is essential to prepare a concentrated stock in one of these solvents and then dilute it into the aqueous reaction buffer to initiate the assay, ensuring the final concentration of the organic solvent is low enough not to interfere with the reaction (e.g., by denaturing an enzyme).

The Hydrolysis Reaction: Generating a Chromophore

The utility of 4-nitrophenyl phenylacetate lies in its hydrolysis, which can be catalyzed by esterase enzymes or driven by alkaline conditions. This reaction cleaves the ester bond, releasing 4-nitrophenol.

Hydrolysis sub 4-Nitrophenyl Phenylacetate (Colorless Substrate) prod1 4-Nitrophenol sub->prod1 + catalyst Esterase or OH- prod2 Phenylacetate prod1->prod2 water H₂O

Caption: Hydrolysis of 4-nitrophenyl phenylacetate.

The 4-nitrophenol product is itself a pH indicator, and its UV-Vis spectrum is highly dependent on the protonation state of its phenolic hydroxyl group.[5]

Spectral Characteristics of 4-Nitrophenol (Product)

The key to the assay is the dramatic, pH-dependent change in the absorption spectrum of the 4-nitrophenol product. The pKa of 4-nitrophenol is approximately 7.15.[6]

  • Under Acidic or Neutral Conditions (pH < 7): The compound exists predominantly in its protonated form, 4-nitrophenol. This form is pale yellow and exhibits a λmax in the UV region, around 317 nm.[7][8][9]

  • Under Alkaline Conditions (pH > 8): The phenolic proton is lost, forming the intensely yellow 4-nitrophenolate anion. This deprotonation extends the conjugated π-electron system of the molecule, causing a significant bathochromic (red) shift in the λmax to approximately 400-405 nm.[4][5][7][9]

This shift into the visible region is easily detectable and forms the basis of the colorimetric assay. The reaction is typically run in a buffer with a pH of 8 or higher to ensure that any 4-nitrophenol formed is immediately converted to the 4-nitrophenolate ion, which can be quantified.

CompoundFormConditionsλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
4-Nitrophenol ProtonatedAqueous, Acidic/Neutral pH~317Not typically used for quantification
4-Nitrophenolate DeprotonatedAqueous, Alkaline pH~401-40518,300 - 18,400

Data compiled from sources[10] and[11].

A Validated Protocol for Monitoring Esterase Activity

This section provides a generalized, self-validating workflow for measuring the rate of enzymatic hydrolysis of 4-nitrophenyl phenylacetate.

Objective: To quantify the initial rate of an esterase-catalyzed reaction by monitoring the increase in absorbance at ~405 nm due to the formation of the 4-nitrophenolate ion.

Core Principle: The rate of product formation is directly proportional to the rate of change in absorbance, as dictated by the Beer-Lambert Law. The protocol includes controls to ensure that the observed change is due to enzymatic activity.

Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment Setup cluster_run 3. Data Acquisition cluster_analysis 4. Data Analysis P1 Prepare Buffer (e.g., Tris-HCl, pH 8.0) P2 Prepare Substrate Stock (4-NPP in Ethanol/DMSO) P3 Prepare Enzyme Solution in Buffer E2 Pipette Buffer & Enzyme into Cuvettes (Test & Control) P3->E2 E1 Set Spectrophotometer: λ = 405 nm, T = 25°C E3 Equilibrate Temperature R1 Initiate Reaction: Add Substrate Stock E3->R1 R2 Mix and Start Reading R3 Record Absorbance vs. Time (e.g., every 15s for 5 min) A1 Plot Absorbance vs. Time R3->A1 A2 Determine Initial Rate (ΔAbs/min) from Linear Portion of Curve A1->A2 A3 Convert Rate to Concentration using Beer-Lambert Law (ε = 18,380 L·mol⁻¹·cm⁻¹) A2->A3

Caption: Experimental workflow for a kinetic assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reaction Buffer: Prepare a suitable buffer of at least 50 mM strength with a pH ≥ 8.0 (e.g., Tris-HCl). This ensures the immediate conversion of the 4-nitrophenol product to the colored 4-nitrophenolate ion.

    • Substrate Stock Solution: Dissolve 4-nitrophenyl phenylacetate in a minimal amount of ethanol or DMSO to create a concentrated stock solution (e.g., 100 mM). This solution should be stored at 2-8°C and prepared fresh weekly to minimize spontaneous hydrolysis.[4]

    • Enzyme Solution: Prepare a solution of the esterase in the reaction buffer at the desired concentration.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at the λmax of the 4-nitrophenolate ion, typically between 400 nm and 405 nm.[4]

    • Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25°C or 37°C).

  • Assay Execution:

    • Blank: Use the reaction buffer to zero the spectrophotometer.

    • Reaction Mixture: In a quartz cuvette, combine the reaction buffer and the enzyme solution. The final volume is typically 1 mL or 3 mL.

    • Control (No-Enzyme): Prepare a parallel cuvette containing only the reaction buffer and the same amount of substrate stock solution to be used in the test. This measures the rate of non-enzymatic (spontaneous) hydrolysis, which should be subtracted from the test rate.

    • Initiation: To start the reaction, add a small, precise volume of the substrate stock solution to the cuvette(s), mix quickly by inversion, and immediately begin recording absorbance readings at fixed time intervals.

  • Data Analysis:

    • Plot the absorbance at 405 nm as a function of time.

    • Identify the initial, linear portion of the curve. The slope of this line represents the initial rate of reaction in Absorbance units per unit time (ΔAbs/min).

    • Convert this rate into molar concentration per unit time using the Beer-Lambert Law: Rate (mol·L⁻¹·min⁻¹) = (ΔAbs/min) / εl* Where:

      • ε is the molar absorptivity of the 4-nitrophenolate ion (~18,380 L·mol⁻¹·cm⁻¹ at 401 nm and pH > 8).[10]

      • l is the path length of the cuvette (typically 1 cm).

Conclusion

The distinct spectral properties of 4-nitrophenyl phenylacetate and its hydrolysis product, 4-nitrophenol, provide a robust and straightforward system for continuous monitoring of esterase activity. The negligible absorbance of the substrate and the strong, pH-dependent absorbance of the 4-nitrophenolate product at ~405 nm create a high-contrast, colorimetric assay. By understanding the underlying chemical and spectral principles and employing a carefully controlled experimental protocol, researchers can reliably quantify enzyme kinetics, screen for inhibitors, and perform other critical assays in drug development and biochemical research.

References

  • ResearchGate. (n.d.). UV-vis. absorption spectrum of (a) 4-nitrophenol and (b)... Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of 4-nitrophenol (4-NP) taken (a) before and... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)acetic acid | C8H7NO4. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 4-nitrophenol, 4-nitrophenolate ion, and 4-aminophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate... Retrieved from [Link]

  • Journal of Emerging Investigators. (2020). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Bowers, G. N., Jr, McComb, R. B., & Kelley, T. F. (1976). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical chemistry, 22(11), 1897–1902.
  • National Center for Biotechnology Information. (n.d.). 4-Nitrophenol | C6H5NO3. PubChem. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (n.d.). Coefficients for p-Nitrophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). How to measure extinction coefficient of para nitrophenyl acetate (pH 7.6 tris sulphate buffer; temperature 25 degree)? Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • Wang, Y., Zhang, Y., & Wang, J. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Analytical Methods in Chemistry, 2021, 6682722.
  • ResearchGate. (n.d.). Study Of Solvent Effect On Uv-Visible Spectra Of A Newly Synthesized Azo-Dye, 2-(3-Carboxyl-4 - Hydroxylphenyl)-1-(4-Nitrophenyl) Diazene (PNA-SA). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrophenyl Acetate | C8H7NO4. PubChem. Retrieved from [Link]

  • Yildiz, N., Turgut, G., & Al-Ghamdi, A. A. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of fluorescence, 35(2), 1-17.
  • Royal Society of Chemistry. (n.d.). Photo-enhanced hydrolysis of bis(4-nitrophenyl) phosphate using Cu(ii) bipyridine-capped plasmonic nanoparticles. Retrieved from [Link]

  • El-Sayed, R., & El-Gharbawy, A. S. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes.
  • IP Innovative Publication Pvt. Ltd. (n.d.). UV - Spectroscopy: as a tool to determine enzyme activity. Retrieved from [Link]

  • International Journal of Innovative Science and Engineering Technology. (n.d.). Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. Retrieved from [Link]

  • ResearchGate. (n.d.). Single-step synthesis of 4-nitrophenyl ferulate for spectrophotometric assay of feruloyl esterases. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) UV - Spectroscopy: as a tool to determine enzyme activity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Study Of Solvent Effect On Uv-Visible Spectra Of A Newly Synthesized Azo-Dye, 2-(3-Carboxyl-4-Hydroxylphenyl)-1-(4-Nitrophenyl) Diazene (PNA-SA). Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Spectrophotometric Determination of Esterase Activity Using p-Nitrophenyl Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the spectrophotometric determination of esterase activity using the chromogenic substrate, p-nitrophenyl phenylacetate (pNPPA). We delve into the core principles of the assay, provide a meticulously validated step-by-step protocol, and offer expert insights into data analysis, potential interferences, and troubleshooting. The methodologies outlined herein are designed to ensure robust, reproducible, and accurate quantification of esterase activity, a critical parameter in numerous fields including enzymology, diagnostics, and high-throughput screening for drug discovery.

Introduction: The Significance of Esterase Activity Measurement

Esterases (EC 3.1.1.x) are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds, a fundamental biochemical reaction.[1] Their activity is pivotal in a myriad of physiological processes, including neurotransmission, lipid metabolism, and detoxification. Consequently, the accurate quantification of esterase activity is of paramount importance in biomedical research and pharmaceutical development. Dysregulation of esterase activity has been implicated in various pathological conditions, making these enzymes attractive targets for novel therapeutics.

The use of synthetic chromogenic substrates, such as p-nitrophenyl esters, has become a cornerstone for the routine assay of esterase activity.[2][3] These assays are favored for their simplicity, sensitivity, and amenability to high-throughput formats. This guide focuses on the application of p-nitrophenyl phenylacetate (pNPPA) as a substrate for the continuous monitoring of esterase activity.

Assay Principle: The Enzymatic Hydrolysis of p-Nitrophenyl Phenylacetate

The spectrophotometric assay for esterase activity using pNPPA is predicated on a straightforward enzymatic reaction. The esterase of interest catalyzes the hydrolysis of the ester bond in the colorless pNPPA substrate. This cleavage yields two products: phenylacetic acid and p-nitrophenol (pNP).

Under alkaline conditions (typically pH > 8.0), the liberated p-nitrophenol undergoes deprotonation to form the p-nitrophenolate ion, which exhibits a distinct yellow color and a strong absorbance maximum around 400-410 nm.[4] The rate of formation of p-nitrophenolate, and therefore the increase in absorbance at this wavelength, is directly proportional to the esterase activity in the sample.

It is crucial to recognize that the spectral properties of p-nitrophenol are highly pH-dependent.[5] To circumvent potential inaccuracies arising from slight pH variations, an alternative approach is to measure the absorbance at the isosbestic point of p-nitrophenol, which is approximately 347 nm.[5][6] At this wavelength, the molar absorptivity of the protonated and deprotonated forms of p-nitrophenol are identical, rendering the measurement independent of pH fluctuations.[5][6]

Materials and Reagents

Equipment
  • Spectrophotometer (UV-Vis, capable of reading at 405 nm or 347 nm)

  • Cuvettes (quartz or disposable plastic, 1 cm path length) or 96-well microplates

  • Incubator or water bath (capable of maintaining the desired assay temperature, e.g., 37°C)

  • Calibrated pipettes and sterile, nuclease-free tips

  • pH meter

  • Vortex mixer

  • Analytical balance

Reagents
  • p-Nitrophenyl phenylacetate (pNPPA), >98% purity

  • Esterase enzyme (purified or as a crude lysate)

  • Tris-HCl buffer (or other suitable buffer compatible with the enzyme of interest)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Dimethyl sulfoxide (DMSO) or ethanol, analytical grade

  • p-Nitrophenol (pNP), >99% purity (for standard curve)

  • Bovine Serum Albumin (BSA) (optional, as a protein standard)

Reagent Preparation

Assay Buffer (50 mM Tris-HCl, pH 8.0)
  • Dissolve 6.057 g of Tris base in 800 mL of purified water.

  • Adjust the pH to 8.0 at the desired assay temperature using 1 M HCl.

  • Bring the final volume to 1 L with purified water.

  • Filter sterilize if necessary and store at 4°C.

Substrate Stock Solution (100 mM pNPPA in DMSO)
  • Rationale: p-Nitrophenyl phenylacetate has low solubility in aqueous solutions.[7] A concentrated stock solution in an organic solvent like DMSO or ethanol is necessary.[8]

  • Weigh 257.23 mg of pNPPA and dissolve it in 10 mL of DMSO.

  • Mix thoroughly until fully dissolved.

  • Store in small aliquots at -20°C, protected from light and moisture.

p-Nitrophenol Standard Stock Solution (10 mM pNP in Assay Buffer)
  • Weigh 13.91 mg of p-nitrophenol and dissolve it in 10 mL of Assay Buffer (50 mM Tris-HCl, pH 8.0).

  • Mix until fully dissolved.

  • Store at 4°C, protected from light.

Experimental Protocols

Protocol 1: Standard Curve for p-Nitrophenol
  • Causality: A standard curve is essential to correlate the measured absorbance with the concentration of the product, p-nitrophenol. This allows for the accurate calculation of enzyme activity based on the Beer-Lambert law.

  • Prepare a series of dilutions of the 10 mM pNP standard stock solution in Assay Buffer to obtain final concentrations ranging from 0 µM to 200 µM. A suggested dilution series is presented in the table below.

  • Transfer 200 µL of each standard dilution to a separate well of a 96-well microplate or 1 mL to a cuvette.

  • Measure the absorbance at 405 nm.

  • Plot the absorbance values against the corresponding p-nitrophenol concentrations.

  • Perform a linear regression analysis to determine the slope of the standard curve. The slope represents the molar extinction coefficient (ε) of p-nitrophenol under the specific assay conditions.

Standard Volume of 10 mM pNP Stock (µL) Volume of Assay Buffer (µL) Final pNP Concentration (µM)
1010000
22.5997.525
3599550
410990100
515985150
620980200
Protocol 2: Esterase Activity Assay (Kinetic Measurement)
  • Workflow Visualization:

Esterase_Activity_Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate & Enzyme Solutions Plate Pipette Assay Buffer and Enzyme to Plate/Cuvette Reagents->Plate Step 1 Incubate Pre-incubate at Assay Temperature Plate->Incubate Step 2 Start Initiate Reaction: Add pNPPA Substrate Incubate->Start Step 3 Measure Immediately Measure Absorbance at 405 nm (Kinetic Mode) Start->Measure Step 4 Plot Plot Absorbance vs. Time Measure->Plot Step 5 Calculate Determine Initial Rate (V₀) from Linear Phase Plot->Calculate Step 6 Activity Calculate Esterase Activity Calculate->Activity Step 7

Caption: Workflow for the kinetic measurement of esterase activity.

Step-by-Step Methodology:

  • Assay Setup: For each reaction, prepare a master mix containing the appropriate volume of Assay Buffer and enzyme solution. It is crucial to include the following controls:

    • No-Enzyme Control: Contains Assay Buffer and substrate, but no enzyme. This accounts for the spontaneous, non-enzymatic hydrolysis of pNPPA.[9]

    • No-Substrate Control: Contains Assay Buffer and enzyme, but no substrate. This serves as a baseline for the absorbance of the enzyme solution.

  • Pre-incubation: Pipette the master mix (e.g., 180 µL) into the wells of a 96-well plate or a cuvette. Pre-incubate at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.

  • Initiate Reaction: Start the enzymatic reaction by adding a small volume of the pNPPA substrate stock solution (e.g., 20 µL of a 10 mM working solution to achieve a final concentration of 1 mM). Mix quickly but gently.

  • Kinetic Measurement: Immediately place the plate or cuvette in the spectrophotometer and begin recording the absorbance at 405 nm every 30 seconds for a total of 10-15 minutes.

  • Data Acquisition: Collect the absorbance data over time.

Data Analysis and Interpretation

  • Correct for Background: For each time point, subtract the absorbance of the no-enzyme control from the absorbance of the enzyme-containing samples. This corrected absorbance is due solely to the enzymatic reaction.

  • Plot Data: Plot the corrected absorbance (ΔA405) versus time (in minutes).

  • Determine the Initial Rate (V₀): Identify the linear portion of the curve, which typically occurs at the beginning of the reaction. Calculate the slope of this linear phase (ΔA405/min). This slope represents the initial rate of the reaction (V₀).

  • Calculate Esterase Activity: Use the Beer-Lambert law (A = εcl) to calculate the enzyme activity.

    Activity (U/mL) = (ΔA405 / min) * V_total / (ε * l * V_enzyme)

    Where:

    • ΔA405 / min: The initial rate of reaction (from step 3).

    • V_total: The total volume of the assay reaction (in mL).

    • ε: The molar extinction coefficient of p-nitrophenol (in M⁻¹cm⁻¹). This can be determined from the standard curve or a literature value can be used (e.g., approximately 18,000 M⁻¹cm⁻¹ at pH > 8).[4][10]

    • l: The path length of the cuvette or microplate well (typically 1 cm).

    • V_enzyme: The volume of the enzyme solution added to the assay (in mL).

    Unit Definition: One unit (U) of esterase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of p-nitrophenol per minute under the specified assay conditions.[11]

Sample Data and Calculation
Parameter Value Unit
Initial Rate (ΔA405 / min)0.05min⁻¹
Total Assay Volume (V_total)0.2mL
Molar Extinction Coefficient (ε)18,000M⁻¹cm⁻¹
Path Length (l)1cm
Enzyme Volume (V_enzyme)0.02mL

Calculation:

Activity (µmol/min/mL or U/mL) = (0.05 min⁻¹ * 0.2 mL) / (18,000 M⁻¹cm⁻¹ * 1 cm * 0.02 mL) * 10⁶ µmol/mol

Activity = 2.78 U/mL

Trustworthiness: A Self-Validating System

For the results to be considered trustworthy, the assay must be performed within its linear range. This means that the reaction rate should be proportional to the enzyme concentration.

  • Enzyme Concentration Linearity: To validate the assay, perform the reaction with varying concentrations of the enzyme. A plot of the initial rate (V₀) versus enzyme concentration should yield a straight line passing through the origin. If the line plateaus at higher enzyme concentrations, it indicates that the substrate is being depleted too rapidly or that the spectrophotometer's detection limit is being reached. In such cases, the enzyme sample should be diluted.

  • Substrate Concentration: The concentration of pNPPA used should ideally be at or above its Michaelis-Menten constant (Km) for the specific esterase to ensure zero-order kinetics with respect to the substrate.

Potential Interferences and Troubleshooting

  • High Background Hydrolysis: If the no-enzyme control shows a significant increase in absorbance, it indicates that the pNPPA substrate is unstable under the assay conditions.[9] Consider preparing the substrate solution fresh or lowering the assay pH or temperature.

  • Presence of Ammonium Salts: Ammonium salts can catalyze the hydrolysis of p-nitrophenyl esters, leading to an overestimation of enzyme activity.[12] If ammonium sulfate was used for protein purification, it is crucial to remove it by dialysis or buffer exchange.

  • Turbidity: The presence of particulate matter in the enzyme sample can cause light scattering and interfere with absorbance readings. Centrifuge the sample before use to remove any precipitates.

  • Inhibitors: Compounds in the sample matrix may inhibit the esterase. If inhibition is suspected, a spike-and-recovery experiment can be performed.

Conclusion

The spectrophotometric assay using p-nitrophenyl phenylacetate is a robust and versatile method for quantifying esterase activity. By understanding the underlying principles, carefully preparing reagents, and incorporating appropriate controls, researchers can obtain accurate and reproducible data. The detailed protocols and expert insights provided in this guide are intended to empower scientists in their research and development endeavors, ensuring the highest level of scientific integrity.

References

  • Li, X., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4), 10323-10336. [Link]

  • Gerssen, B., et al. (2010). Converting a hydroxynitrile lyase into an esterase. Chemical Science, 1(4), 485-491. [Link]

  • Zhang, G., et al. (2021). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. BioResources, 16(1), 1-14. [Link]

  • Transtutors. (2021). The molar extinction coefficient of p-nitrophenol is 17500 at 400... (1 Answer). [Link]

  • Mast, T. G., & G. P. Wheeler. (1988). A rapid spectrophotometric method for the determination of esterase activity. Analytical Biochemistry, 172(1), 193-198. [Link]

  • Faulds, C. B., & G. Williamson. (1994). A spectrophotometric assay for feruloyl esterases. Biotechnology and Applied Biochemistry, 20(2), 227-232. [Link]

  • ResearchGate. (n.d.). Esterase activity was determined using p-nitrophenyl acetate as a... [Link]

  • Reyes-De-Corcuera, J. I., et al. (2019). Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate. Processes, 7(11), 834. [Link]

  • Khan, M. A., & I. A. Khan. (1983). Coefficients for p-Nitrophenol. Journal of the Chemical Society of Pakistan, 5(3), 183-186. [Link]

  • Zhang, X., et al. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. International Journal of Molecular Sciences, 21(20), 7596. [Link]

  • Shapiro, A. B. (2022). I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.? [Link]

  • Bowers, G. N., Jr., & R. B. McComb. (1975). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 21(13), 1988-1995. [Link]

  • MP Biomedicals. (n.d.). P-NITROPHENYL ACETATE--N/H. [Link]

  • Zhang, L., et al. (2013). Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates. Biotechnology and Applied Biochemistry, 60(5), 534-539. [Link]

  • ResearchGate. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]

  • MDPI. (2023). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. [Link]

  • Merck Millipore. (n.d.). Enzymatic Assay of Esterase. [Link]

  • Wikipedia. (n.d.). Esterase. [Link]

Sources

Optimized Solvent Systems and Protocols for 4-Nitrophenyl Phenylacetate (p-NPPA) Assays

[1]

Introduction: The Solubility-Stability Paradox

4-Nitrophenyl phenylacetate (p-NPPA) is a chromogenic ester substrate widely used to characterize the activity of lipases, esterases (e.g., Carbonic Anhydrase II), and catalytic antibodies. Unlike its shorter-chain analog 4-nitrophenyl acetate (p-NPA), p-NPPA contains a bulky hydrophobic phenyl group, making it a critical tool for probing the hydrophobic pockets of enzyme active sites.

However, this hydrophobicity introduces a significant experimental challenge: The Solubility-Stability Paradox .[1]

  • Solubility: p-NPPA is highly hydrophobic and requires organic solvents for solubilization.[1]

  • Stability: It is prone to spontaneous (non-enzymatic) hydrolysis in aqueous buffers, creating high background noise.[1]

This guide provides a validated solvent system and protocol designed to maximize substrate solubility while minimizing spontaneous hydrolysis, ensuring high signal-to-noise ratios in kinetic assays.[1]

Physicochemical Properties & Solvent Selection[1][2]

Understanding the specific properties of p-NPPA is essential for assay design.

PropertyDataNotes
Compound 4-Nitrophenyl PhenylacetateDistinct from p-Nitrophenyl Acetate (p-NPA)
CAS Number 10424-65-4
MW 257.24 g/mol
Detection Absorbance @ 400–405 nmDetects released p-nitrophenol (pNP)

(pNP)
~18,000 M⁻¹cm⁻¹At pH > 7.5 (phenolate anion form)
Solvent System Evaluation

The choice of solvent for the stock solution is critical. We recommend Acetonitrile (ACN) over DMSO or Alcohols for the primary stock.[1]

SolventSuitabilityMechanism / Rationale
Acetonitrile (ACN) Recommended Chemically Inert. Unlike alcohols, ACN does not participate in transesterification.[1] It stabilizes the ester bond better than DMSO during storage.[1]
DMSO Alternative High Solubilizing Power. Excellent for dissolving p-NPPA, but high viscosity can cause pipetting errors.[1] High concentrations (>5%) may inhibit certain enzymes or denature proteins.[1]
Ethanol / Methanol Not Recommended Nucleophilic Attack. Primary alcohols can act as nucleophiles, causing slow transesterification (solvolysis) of the stock solution over time, increasing background.

Mechanism of Action

The assay relies on the enzymatic hydrolysis of the ester bond, releasing the chromophore p-nitrophenol.[2][3]

HydrolysisSubstrate4-Nitrophenyl Phenylacetate(Colorless)IntermediateAcyl-EnzymeIntermediateSubstrate->Intermediate AcylationEnzymeEsterase / Lipase(Catalyst)Enzyme->IntermediateProduct1Phenylacetic AcidIntermediate->Product1 DeacylationProduct24-Nitrophenol(Yellow @ pH > 7)Intermediate->Product2 Release

Figure 1: Enzymatic hydrolysis pathway.[1] The release of 4-nitrophenol is monitored spectrophotometrically.[4]

Validated Protocol: Stock Preparation

Objective: Prepare a stable 50 mM stock solution.

Materials
  • 4-Nitrophenyl phenylacetate (solid)[1][5]

  • Anhydrous Acetonitrile (HPLC Grade)[1]

  • Amber glass vials (to protect from light)[1]

Procedure
  • Weighing: Accurately weigh 12.9 mg of p-NPPA.

  • Solubilization: Dissolve in 1.0 mL of anhydrous Acetonitrile.

    • Note: Do not use water or buffer at this stage.[1]

  • Mixing: Vortex for 30 seconds until fully dissolved. The solution should be clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 100 µL) in amber vials. Store at -20°C .

    • Stability:[1][6] Stable for 1 month at -20°C. Discard if solution turns yellow (indicates hydrolysis).

Validated Protocol: Kinetic Assay (96-Well Plate)

Objective: Measure esterase activity while correcting for spontaneous hydrolysis.

Buffer Preparation[1][3][9][10]
  • Standard Buffer: 50 mM Tris-HCl or Sodium Phosphate, pH 7.5 – 8.0.[1]

  • Additives: If precipitation occurs, add 0.01% Triton X-100 to the buffer. This helps solubilize the hydrophobic p-NPPA upon dilution.[1]

Assay Workflow

Workflowcluster_wellsPlate LayoutStockStock Solution50 mM p-NPPA in ACNDilutionWorking Substrate(Prepare Immediately Before Use)Dilute 1:50 in Buffer -> 1 mMStock->Dilution DiluteSampleTest Well:180 µL Buffer + Enzyme+ 20 µL SubstrateDilution->Sample Add to wellsControlBlank Well (No Enzyme):180 µL Buffer+ 20 µL SubstrateDilution->ControlPlate96-Well Plate SetupReadKinetic Read405 nm, 25°C, 10-30 minSample->ReadControl->Read

Figure 2: Assay workflow emphasizing the "No Enzyme" control to subtract background hydrolysis.

Step-by-Step Procedure
  • Enzyme Prep: Dilute your enzyme in Assay Buffer to desired concentration.[1]

  • Substrate Working Solution (Critical Step):

    • Timing: Prepare this immediately before starting the assay.[1]

    • Dilute the 50 mM Stock 1:25 into Assay Buffer to create a 2 mM Working Solution .

    • Note: This solution will contain 4% Acetonitrile.[1] Vortex vigorously. If cloudy, add Triton X-100 to 0.01%.[1]

  • Plate Loading:

    • Test Wells: Add 100 µL Enzyme Solution.

    • Blank Wells: Add 100 µL Assay Buffer (No Enzyme).

  • Reaction Initiation:

    • Add 100 µL of 2 mM Working Substrate to all wells (Final Substrate Conc = 1 mM).

    • Final Solvent Conc: 2% Acetonitrile (well tolerated by most enzymes).[1]

  • Measurement:

    • Immediately place in plate reader.[1]

    • Measure Absorbance at 405 nm every 30 seconds for 10–20 minutes at 25°C.

Data Analysis & Troubleshooting

Calculation

Calculate the rate of reaction (

1
  • 
    : Slope of enzyme well (Abs/min).[1]
    
  • 
    : Slope of blank well (Abs/min) (Crucial correction for spontaneous hydrolysis) .
    
  • 
    : Extinction coefficient of p-nitrophenol (~18,000 M⁻¹cm⁻¹ at pH 8.0).[1]
    
  • 
    : Pathlength (0.6 cm for 200 µL in standard 96-well plate).
    
Troubleshooting Guide
IssueProbable CauseSolution
Cloudiness / Precipitation Substrate insolubility in aqueous buffer.[1]1. Decrease final substrate concentration.2. Add 0.01% Triton X-100 to buffer.3.[1] Ensure stock is in 100% ACN, not diluted organic.
High Background (Blank) Spontaneous hydrolysis.1. Lower pH (e.g., from 8.0 to 7.5).2.[1] Ensure stock solution is fresh and stored in ACN.3. Keep working solution on ice.[1]
Non-Linear Kinetics "Burst" phase or substrate depletion.[1]1. Analyze only the initial linear region (first 2-5 mins).2. Reduce enzyme concentration.[1]

References

  • Sigma-Aldrich. Product Information: 4-Nitrophenyl acetate (N8130).[1]Link (Note: While referring to the acetate, the solubility and solvent protocols in ACN/Ethanol are directly applicable and foundational for the phenylacetate derivative.)

  • Hengge, A. C. (2002).[1] Isotope Effects in Chemistry and Biology.[1] CRC Press.[1] (Discusses hydrolysis mechanisms of nitrophenyl esters).

  • Armstrong, J. M., et al. (1966).[1] The kinetics of the hydrolysis of p-nitrophenyl acetate by chymotrypsin. Journal of Biological Chemistry.[1][6] Link

  • Virden, R., et al. (1996).[1] Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase. Biochemical Journal.[1][6][7] Link

  • Bowers, G. N., et al. (1980).[1][8] High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry.[1][8] Link

Application Note: High-Throughput Screening of Lipolytic Activity Using p-Nitrophenyl Phenylacetate (p-NPPA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

In the realm of drug discovery and industrial biocatalysis, the rapid identification of lipases (E.C. 3.1.1.3) and esterases (E.C. 3.1.1.1) with specific hydrolytic capabilities is critical.[1] While p-nitrophenyl acetate (p-NPA) is the ubiquitous "generic" substrate, it often fails to discriminate between enzymes requiring bulkier acyl binding pockets.

p-Nitrophenyl Phenylacetate (p-NPPA) serves as a superior probe for interrogating enzymes with specificity for aromatic acyl groups or larger hydrophobic pockets. Structurally, the phenylacetyl moiety introduces steric bulk and hydrophobicity absent in simple acetates, making p-NPPA a valuable tool for:

  • Profiling Substrate Specificity: Distinguishing between general esterases and those adapted for bulky substrates.

  • Inhibitor Screening: Identifying small molecules that compete for the hydrophobic acyl-binding pocket.

  • Metagenomic Library Screening: Rapid phenotypic profiling of novel hydrolases.

Assay Principle

The assay relies on the enzyme-catalyzed hydrolysis of the ester bond in p-NPPA. The reaction yields phenylacetic acid and p-nitrophenol (pNP) . Under alkaline conditions (pH


 7.5), pNP dissociates into the p-nitrophenolate anion , which exhibits an intense yellow color with a strong absorbance maximum at 405–410 nm .

Key Mechanistic Advantage: Unlike fluorescence-based assays that can suffer from compound autofluorescence, the pNP readout is robust, cost-effective, and follows the Beer-Lambert law linearly over a wide range, making it ideal for Z-factor validation in HTS.

Reaction Mechanism & Pathway[2][3]

The following diagram illustrates the hydrolytic cleavage and the pH-dependent ionization essential for signal detection.

ReactionMechanism Substrate p-Nitrophenyl Phenylacetate (Colorless) Intermediate Acyl-Enzyme Intermediate Substrate->Intermediate Hydrolysis Enzyme Lipase/Esterase (Catalyst) Enzyme->Intermediate Product1 Phenylacetic Acid Intermediate->Product1 Product2 p-Nitrophenol (Colorless at low pH) Intermediate->Product2 Anion p-Nitrophenolate Anion (Yellow, Abs 405 nm) Product2->Anion pH > 8.0 (Ionization)

Figure 1: Enzymatic hydrolysis of p-NPPA. The signal generation depends on the final ionization step, necessitating an alkaline buffer or a basic stop solution.

Materials & Reagents

Substrate Preparation (Critical)

p-Nitrophenyl phenylacetate is prone to spontaneous hydrolysis. Proper stock preparation is the single most important factor for assay reproducibility.

  • Substrate Stock (100 mM): Dissolve p-NPPA in anhydrous Acetonitrile (MeCN) or DMSO .

    • Expert Tip: Avoid Isopropanol for long-term stock storage as it can participate in transesterification over time. Store aliquots at -20°C under desiccated conditions.

  • Assay Buffer: 50 mM Tris-HCl or Sodium Phosphate, pH 8.0.

    • Additives: Include 0.01% - 0.1% Triton X-100 if screening lipases to prevent surface adsorption and aid substrate solubility.

  • Stop Solution (for Endpoint Assay): 100 mM Sodium Carbonate (Na₂CO₃) or 1 M NaOH.

High-Throughput Screening Protocol

This protocol is designed for a 384-well microplate format but is scalable to 96-well.

Automated Workflow Diagram

HTS_Workflow Prep 1. Reagent Prep (Fresh Dilution of p-NPPA) Dispense_E 2. Dispense Enzyme/Extract (20 µL/well) Prep->Dispense_E Dispense_C 3. Add Test Compounds (Library screening) Dispense_E->Dispense_C Incubate_Pre 4. Pre-Incubation (10 min @ 25-37°C) Dispense_C->Incubate_Pre Initiate 5. Initiate Reaction Add 20 µL Substrate Mix Incubate_Pre->Initiate Read_Mode Select Read Mode Initiate->Read_Mode Kinetic Kinetic Read Measure Abs405 every 30s for 10-30 min Read_Mode->Kinetic Characterization Endpoint Endpoint Read Incubate 30 min -> Add Stop Sol. Read Abs405 Read_Mode->Endpoint Primary Screen Analysis 6. Data Analysis Calculate Vmax or % Inhibition Kinetic->Analysis Endpoint->Analysis

Figure 2: Step-by-step HTS workflow for p-NPPA screening. Kinetic reads are preferred for hit validation to rule out false positives from colored compounds.

Step-by-Step Procedure

Step 1: Plate Preparation

  • Test Wells: Add 20 µL of enzyme solution (diluted in Assay Buffer) to the wells.

  • Blank Wells (Negative Control): Add 20 µL of Assay Buffer (no enzyme). Crucial for subtracting spontaneous hydrolysis.[2][3]

  • Positive Control: Add 20 µL of a known esterase/lipase (e.g., Candida rugosa lipase).

  • Compound Addition (if applicable): Add 0.5–1.0 µL of test compound (DMSO stock). Centrifuge plate briefly (1000 rpm, 1 min).

Step 2: Substrate Initiation

  • Prepare a Working Substrate Solution immediately before use: Dilute the 100 mM Stock to 1–2 mM in Assay Buffer.

    • Note: The final concentration in the well will be 0.5–1.0 mM. Ensure the organic solvent concentration (DMSO/MeCN) does not exceed 5% to avoid enzyme denaturation.

  • Add 20 µL of Working Substrate Solution to all wells using an automated dispenser.

Step 3: Detection

  • Kinetic Mode (Recommended): Immediately place the plate in the reader. Measure Absorbance at 405 nm every 30–60 seconds for 20 minutes at 25°C or 37°C.

  • Endpoint Mode: Incubate for 20–40 minutes. Add 20 µL of Stop Solution (1 M Na₂CO₃). Read Absorbance at 405 nm.

Data Analysis & Troubleshooting

Calculating Activity

Activity is quantified using the extinction coefficient (


) of p-nitrophenolate.
  • 
     (at pH > 8.0).
    
  • Pathlength Correction: For a standard 384-well plate (40 µL volume), the pathlength is approx 0.3 cm.

Formula:



Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background Signal Spontaneous hydrolysis of p-NPPA.Ensure buffer pH is not > 8.5. Prepare substrate working solution immediately before dispensing. Store stock anhydrously.
Precipitation / Turbidity Substrate insolubility in aqueous buffer.Reduce substrate concentration. Add 0.05% Triton X-100 or Tween-20 to the buffer. Ensure DMSO < 5%.
Non-Linear Kinetics Substrate depletion or Enzyme instability.Reduce enzyme concentration. Measure initial velocity (first 2-5 mins).
Low Signal Acidic pH preventing pNP ionization.Check buffer pH.[4][5][2][6][7] If doing endpoint, ensure Stop Solution raises pH > 9.0.
Validation (Z-Factor)

For HTS campaigns, calculate the Z-factor using the Positive (Enzyme) and Negative (Buffer only) controls:



  • A Z-factor > 0.5 indicates a robust assay suitable for screening.

References

  • Prim, N., et al. (2012). High-throughput screening method for lipases/esterases. Methods in Molecular Biology, 861, 89–100.[8] Retrieved from [Link]

  • Hasan, F., Shah, A. A., & Hameed, A. (2009). Methods for detection and characterization of lipases: A comprehensive review. Biotechnology Advances. Retrieved from [Link]

  • Singh, R. K., et al. (2016).[2] Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources. Retrieved from [Link]

  • Gong, Y., et al. (2018). P-nitrophenylbutyrate pH-dependant spontaneous hydrolysis? ResearchGate Discussion. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: p-Nitrophenyl Phenylacetate (p-NPPA) Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

High background absorbance in ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-nitrophenyl phenylacetate (p-NPPA) assays is a pervasive issue that compromises signal-to-noise ratios and calculated 

values. Unlike simpler substrates, p-NPPA presents a dual challenge: it is chemically labile (prone to non-enzymatic hydrolysis) and hydrophobically recalcitrant (prone to precipitation).

This guide deconstructs the problem into its two fundamental physical causes: Chemical Instability (Spontaneous Hydrolysis) and Physical Interference (Turbidity).

Diagnostic Workflow

Before altering your protocol, determine if your high background is kinetic (increasing over time) or static (instantaneous).

DiagnosticWorkflow Start High Background Detected (Abs > 0.2 OD in Blank) CheckTime Does the blank absorbance increase significantly over time? Start->CheckTime Static No (Static High Signal) CheckTime->Static T=0 high, stable Kinetic Yes (Drifting Baseline) CheckTime->Kinetic Slope > 0.01 OD/min Turbidity Issue: Solubility/Turbidity (Light Scattering) Static->Turbidity Hydrolysis Issue: Spontaneous Hydrolysis (Chemical Instability) Kinetic->Hydrolysis Action1 Check Solvent Compatibility (ACN vs EtOH) Turbidity->Action1 Action2 Check Buffer Composition (Tris/Imidazole = Nucleophiles) Hydrolysis->Action2 Action3 Check pH vs. pKa (Is pH > 8.0?) Hydrolysis->Action3

Figure 1: Diagnostic decision tree for isolating the root cause of high background absorbance.

Part 1: The "Drifting Blank" (Spontaneous Hydrolysis)

Q: Why does my blank control (No Enzyme) show a steady increase in absorbance over time?

A: You are likely witnessing non-enzymatic hydrolysis catalyzed by your buffer or pH.

p-NPPA is an ester.[1][2][3] In aqueous solutions, esters are susceptible to nucleophilic attack by hydroxide ions (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) or other nucleophiles, releasing the yellow product 

-nitrophenol (pNP) even without an enzyme.
The "Tris Trap"

The most common error is using Tris or Imidazole buffers. These buffers contain primary or secondary amines that act as nucleophiles. They attack the carbonyl carbon of p-NPPA, catalyzing the release of pNP.

  • Mechanism: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    
    
  • Impact: This creates a high "velocity" in your blank, masking true enzymatic activity.

Corrective Action:

  • Switch Buffers: Use non-nucleophilic buffers such as MOPS, HEPES, or Phosphate . These do not catalyze ester hydrolysis to the same extent as Tris.

  • Lower pH (If possible): Spontaneous hydrolysis is pH-dependent.[3] If your enzyme is active at pH 7.0–7.5, assay there rather than at pH 8.0+.

  • Keep Stocks Acidic: Store p-NPPA stock solutions in slightly acidic organic solvents or ensure they are anhydrous.

Part 2: The "Instant High Background" (Solubility & Turbidity)

Q: Why is my background absorbance high immediately upon adding the substrate (T=0)?

A: You are likely measuring light scattering (turbidity), not absorbance.

p-NPPA is highly hydrophobic (more so than p-nitrophenyl acetate). When a concentrated stock (dissolved in organic solvent) is diluted into an aqueous buffer, the substrate can precipitate or form micro-emulsions. A spectrophotometer reading at 400 nm cannot distinguish between absorbed light (yellow color) and scattered light (cloudiness).

Troubleshooting Table: Solubility vs. Absorbance

ObservationDiagnosisRoot CauseSolution
Yellow at T=0 Contaminated StockSubstrate has hydrolyzed in the bottle.Purchase fresh p-NPPA; store in desiccator at -20°C.
Cloudy/White at T=0 PrecipitationSubstrate concentration > solubility limit.Reduce [Substrate] to < 500 µM; add 0.01% Triton X-100.
High OD, No Color Micro-precipitationSolvent shock (Organic to Aqueous).Switch stock solvent from Ethanol to Acetonitrile .

Expert Insight: Avoid Ethanol or Methanol as stock solvents if possible. They can participate in transesterification reactions. Acetonitrile (ACN) is the preferred solvent for p-NPPA stocks as it is aprotic and non-nucleophilic.

Part 3: Signal Optimization (The pH Dilemma)

Q: I lowered the pH to stop spontaneous hydrolysis, but now my enzyme signal is gone. Why?

A: You have dropped below the pKa of the reporter molecule.

The reporter, ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-nitrophenol (pNP), is an acid-base indicator with a 

.
  • Protonated form (Acidic): Colorless (low absorbance at 405 nm).

  • Deprotonated form (Basic): Yellow (high absorbance at 405 nm, ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ).
    

If you run the assay at pH 7.0, only ~40% of the product is yellow. If you run at pH 6.0, the product is invisible, even if the enzyme is working.

The Solution: Discontinuous Assay If you must run the reaction at neutral/acidic pH to prevent spontaneous hydrolysis:

  • Incubate Enzyme + Substrate at low pH (e.g., pH 6.5).

  • Stop the reaction at specific timepoints by adding NaOH or Sodium Carbonate (raising pH to >10).

  • Read absorbance.[1][2][3][4][5][6][7] This converts all produced pNP to the yellow phenolate anion.

Protocol: Self-Validating Spontaneous Hydrolysis Rate

Use this protocol to determine the "Limit of Detection" for your specific buffer/pH conditions.

Reagents:

  • Buffer A: 50 mM HEPES, pH 7.5 (Target Assay Buffer).

  • Buffer B: 50 mM Tris, pH 7.5 (Negative Control - "Bad" Buffer).

  • Substrate: 100 mM p-NPPA in dry Acetonitrile.

Procedure:

  • Prepare a 96-well plate.

  • Rows A-C: Add 198 µL Buffer A.

  • Rows D-F: Add 198 µL Buffer B.

  • Initiate by adding 2 µL Substrate (Final: 1 mM) to all wells. Mix immediately.

  • Read Kinetic Mode: 405 nm, every 30 seconds for 20 minutes at 25°C.

Analysis: Calculate the slope (mOD/min) for both buffers.

  • Acceptance Criteria: The slope in Buffer A (HEPES) should be < 10% of the slope in Buffer B (Tris).

  • Calculation: If your enzyme activity (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) is not at least 3x the spontaneous rate (
    
    
    
    ), your assay is invalid.
Visualizing the Interference Pathways

The following diagram illustrates the competing pathways that generate signal in your well.

ReactionPathways cluster_0 Desired Reaction cluster_1 Interference (High Background) Substrate p-NPPA (Substrate) Enzyme Enzyme (Esterase/Lipase) Substrate->Enzyme OH Hydroxide Ion (High pH) Substrate->OH Tris Tris/Imidazole (Nucleophilic Buffer) Substrate->Tris Product p-Nitrophenol (Colorless) Enzyme->Product OH->Product Tris->Product Yellow p-Nitrophenolate (Yellow - 405nm) Product->Yellow pH > 7.15 (Ionization)

Figure 2: Competing reaction pathways. Red paths indicate sources of high background interference.

References
  • Verpoorte, J. A., et al. (1967). "Esterase activity of carbonic anhydrase." Journal of Biological Chemistry.

    • Relevance: Establishes the baseline methodology for p-NPPA hydrolysis assays and highlights non-enzymatic r
  • Pocker, Y., & Stone, J. T. (1967). "The Catalytic Versatility of Erythrocyte Carbonic Anhydrase." Biochemistry.

    • Relevance: Detailed kinetic analysis of p-nitrophenyl ester hydrolysis, including spontaneous hydrolysis corrections.
  • Sigma-Aldrich Technical Bulletin. "Enzymatic Assay of Carbonic Anhydrase (EC 4.2.1.1)."

    • Relevance: Standard industrial protocol referencing the use of Tris (and the associ
  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research.

    • Relevance: Provides pKa values for phenols, critical for understanding the pH-dependent ioniz

Sources

Technical Support Center: Optimizing pH in 4-Nitrophenyl Phenylacetate (NPA) Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing pH conditions in 4-nitrophenyl phenylacetate (NPA) and related 4-nitrophenyl ester enzymatic assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of pH in these colorimetric assays. Here, we will dissect the causality behind experimental choices to ensure your assays are robust, reproducible, and yield trustworthy data.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the interplay of pH with the components of the NPA enzymatic assay.

Q1: Why is maintaining an optimal pH so critical for my esterase/lipase assay using 4-nitrophenyl phenylacetate?

A1: The pH of your assay buffer is arguably the most critical parameter for three interconnected reasons:

  • Enzyme Activity and Stability: Every enzyme has a characteristic optimal pH at which it exhibits maximum catalytic activity. This is because the ionization state of amino acid residues in the enzyme's active site, as well as its overall three-dimensional structure, are highly dependent on the hydrogen ion concentration.[1][2] Deviating from this optimal pH can lead to a rapid decrease in or complete loss of activity as the enzyme's conformation changes.[1][2]

  • Substrate Stability: 4-Nitrophenyl esters, including NPA, are susceptible to spontaneous hydrolysis in aqueous solutions, particularly at neutral to alkaline pH.[3][4] This non-enzymatic breakdown of the substrate releases 4-nitrophenol (4-NP), leading to a high background signal that can mask the true enzymatic activity. Therefore, the chosen pH must be a compromise between maximizing enzyme activity and minimizing this spontaneous hydrolysis.

  • Product Detection (Color Development): The assay's endpoint relies on the colorimetric detection of the product, 4-nitrophenol. The characteristic yellow color is due to the 4-nitrophenolate anion, which has a maximum absorbance around 405-410 nm.[5][6] This anion is the predominant species only at pH values above the pKa of 4-nitrophenol (which is approximately 7.2-7.5).[4][7] Below this pH, the protonated, colorless form of 4-nitrophenol is more prevalent, leading to an underestimation of enzyme activity if measured at 405 nm.[7][8]

Q2: I am running my assay at a neutral pH, but the color development is very weak, even though I expect high enzyme activity. What is happening?

A2: This is a classic issue that stems from the pH-dependent absorbance of the 4-nitrophenol product. At a neutral pH (around 7.0), a significant portion of the 4-nitrophenol produced will be in its protonated, colorless form.[8] The yellow 4-nitrophenolate anion, which is what your spectrophotometer measures at 405 nm, is not fully formed.[5][7]

To resolve this, you have two primary options:

  • Endpoint Assay with Quenching: You can run the enzymatic reaction at the optimal pH for your enzyme (which might be neutral or even acidic). Then, stop the reaction by adding a strong base, such as sodium hydroxide (NaOH), to raise the final pH to above 10.[4][7] This ensures that all the 4-nitrophenol produced is converted to the yellow 4-nitrophenolate anion, allowing for accurate quantification.

  • Continuous Assay at a Compromise pH: If you need to monitor the reaction kinetically, you must select a pH that is high enough for sufficient color development while still being within the active range of your enzyme. This is often a compromise, for instance, at pH 8.0, where many lipases and esterases are active and the 4-nitrophenolate color is reasonably strong.[9][10]

Q3: What is the isosbestic point of 4-nitrophenol, and can I use it to my advantage?

A3: An isosbestic point is a specific wavelength at which the molar absorptivity of two or more species in equilibrium is the same. For 4-nitrophenol, the protonated (colorless) and deprotonated (yellow) forms have an isosbestic point at approximately 347-348 nm.[5][11]

Measuring the absorbance at this wavelength offers a significant advantage: the measurement becomes independent of the assay's pH.[8][11] This can be particularly useful for continuous assays where the optimal pH for the enzyme is below 7.5, as you can accurately quantify the total amount of 4-nitrophenol produced without the need for pH adjustment. However, you should be aware that the molar extinction coefficient at the isosbestic point is lower than that of the 4-nitrophenolate anion at 405 nm, which may result in a lower sensitivity of the assay.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during NPA enzymatic assays, focusing on pH-related issues.

ProblemPossible Cause(s)Recommended Solution(s)
High background absorbance in the no-enzyme control. Spontaneous hydrolysis of NPA: The substrate is unstable at neutral to alkaline pH and in the presence of certain nucleophiles.[3][12][13]1. Prepare Substrate Fresh: Dissolve NPA in a water-miscible organic solvent like ethanol or isopropanol and add it to the assay buffer immediately before starting the experiment.[3][6] 2. Lower Assay pH: If compatible with your enzyme, consider running the assay at a slightly more acidic pH to reduce the rate of spontaneous hydrolysis. 3. Check Buffer Components: Ensure your buffer does not contain nucleophiles (e.g., thiols) that could accelerate substrate breakdown.[12] 4. Always Subtract the Blank: Run a parallel control without the enzyme for every experiment and subtract its absorbance from your sample readings.[3]
Low or no color development despite expected enzyme activity. Incorrect Assay pH for Detection: The assay pH is below the pKa of 4-nitrophenol (~7.2), so the product is in its colorless, protonated form.[7][8]1. Add a Quenching Agent: For endpoint assays, stop the reaction by adding a base (e.g., NaOH or sodium carbonate) to raise the pH and ensure full color development of the 4-nitrophenolate ion.[4][7] 2. Remeasure at the Isosbestic Point: If you have access to a spectrophotometer that can measure at ~347 nm, you can quantify the total 4-nitrophenol produced, irrespective of the pH.[11]
Inconsistent or non-reproducible results. Insufficient Buffering Capacity: The buffer is not effectively maintaining a constant pH throughout the reaction, especially if the reaction itself produces or consumes protons.1. Check Buffer pKa: Ensure you are using a buffer within its effective range (pKa ± 1 pH unit).[14] 2. Increase Buffer Concentration: A higher buffer concentration (e.g., 50-100 mM) will provide greater resistance to pH changes.[14] 3. Adjust pH at Assay Temperature: The pH of some buffers (like Tris) is temperature-dependent. Always adjust the final pH of the buffer at the temperature you will be running the assay.[14]
Precipitation observed in the assay well. pH-Dependent Solubility: The solubility of your substrate (NPA) or enzyme may be compromised at the chosen pH.1. Verify Substrate Solubility: Test the solubility of NPA in your chosen buffer and pH before running the full assay. You may need to adjust the pH or the concentration of the organic co-solvent.[14] 2. Enzyme Precipitation: If your enzyme is precipitating, you may be too far from its isoelectric point. A pH stability profile experiment is recommended.

Experimental Protocols

Protocol 1: Determining the Optimal pH for Your Enzyme

This protocol provides a systematic approach to identify the pH at which your enzyme exhibits the highest activity with NPA.

Materials:

  • Enzyme stock solution

  • 4-Nitrophenyl phenylacetate (NPA) stock solution (e.g., 10 mM in isopropanol)[15]

  • A series of buffers with overlapping pH ranges (e.g., Citrate for pH 4.0-6.0, Phosphate for pH 6.0-8.0, Tris-HCl for pH 7.5-9.0, Glycine-NaOH for pH 9.0-10.5)[15]

  • Quenching solution (e.g., 0.1 M NaOH)

  • Microplate reader or spectrophotometer capable of reading at 405 nm

Procedure:

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., in 0.5 pH unit increments from 4.0 to 10.5).

  • Set Up Reactions: In a 96-well plate, for each pH to be tested, prepare triplicate wells for the enzymatic reaction and triplicate wells for the no-enzyme control.

  • Add Buffer and Enzyme: To each well, add the corresponding pH buffer. Add your enzyme solution to the "enzymatic reaction" wells and an equal volume of enzyme dilution buffer to the "no-enzyme control" wells.

  • Pre-incubate: Incubate the plate at the desired assay temperature for 5 minutes to allow all components to equilibrate.

  • Initiate Reaction: Add the NPA stock solution to all wells to start the reaction.

  • Incubate: Incubate the plate for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Add the quenching solution to all wells to stop the reaction and ensure uniform color development.

  • Measure Absorbance: Read the absorbance of the plate at 405 nm.

  • Analyze Data: For each pH, calculate the average absorbance of the no-enzyme control and subtract it from the average absorbance of the enzymatic reaction. Plot the corrected absorbance (enzyme activity) versus pH to determine the optimal pH.[16]

pH_Optimization_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Detection prep_buffers Prepare Buffers (pH 4.0 - 10.5) setup_wells Aliquot Buffers (Varying pH) prep_buffers->setup_wells prep_enzyme Prepare Enzyme Dilution add_enzyme Add Enzyme (Sample) or Buffer (Control) prep_enzyme->add_enzyme prep_substrate Prepare NPA Stock Solution initiate_rxn Add NPA Substrate to all wells prep_substrate->initiate_rxn setup_wells->add_enzyme add_enzyme->initiate_rxn incubate Incubate at Constant Temp. initiate_rxn->incubate Start Reaction quench Stop with NaOH (Develops Color) incubate->quench Stop Reaction read Read Absorbance at 405 nm quench->read analysis Analyze Data: Correct for Blank Plot Activity vs. pH read->analysis

Caption: Workflow for determining the optimal pH for an NPA-based enzymatic assay.

Visualization of the Core Reaction and pH Effect

The following diagram illustrates the enzymatic hydrolysis of 4-nitrophenyl phenylacetate and the critical pH-dependent equilibrium of the product, 4-nitrophenol.

NPA_Hydrolysis_pH_Effect cluster_reaction Enzymatic Reaction cluster_equilibrium Product Detection Equilibrium NPA 4-Nitrophenyl Phenylacetate (Substrate, Colorless) Products Phenylacetic Acid + 4-Nitrophenol (Product) NPA->Products H₂O Enzyme Esterase / Lipase (at Optimal pH) Enzyme->NPA NP_protonated 4-Nitrophenol (Colorless) Products->NP_protonated Product enters equilibrium NP_anion 4-Nitrophenolate Anion (Yellow, Measured at 405 nm) NP_protonated->NP_anion pKa ~ 7.2 low_pH Low pH (< 7.0) Favors this form low_pH->NP_protonated high_pH High pH (> 7.5) Favors this form high_pH->NP_anion

Caption: The enzymatic hydrolysis of NPA and the pH-dependent color of the 4-nitrophenol product.

References

  • Assay optimization. a Effect of pH on the enzyme reaction. The optimal... - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

  • 4-Nitrophenol - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

  • How to conduct a lipase assay using 4-nitrophenyl laurate? - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

  • To Study the Effect of pH on Lipase - International Journal of Research and Review. (n.d.). Retrieved February 8, 2024, from [Link]

  • Effect of pH on lipase activity. Lipase activity was measured at... - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

  • Effect of pH and temperature on LipA enzyme activity. (A) The influence... - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

  • Why does my p- nitrophenyl acetate assay doesn't work? - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

  • I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.? - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

  • Cloning and Characterization of GDSL Esterases from Bacillus paralicheniformis T7 - MDPI. (n.d.). Retrieved February 8, 2024, from [Link]

  • Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates - PubMed. (n.d.). Retrieved February 8, 2024, from [Link]

  • (A) pH-Dependence of the absorption spectrum of authentic... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

  • P-nitrophenylbutyrate pH-dependant spontaneous hydrolysis? - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

  • Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphica - scielo.sa.cr. (n.d.). Retrieved February 8, 2024, from [Link]

  • Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing). (n.d.). Retrieved February 8, 2024, from [Link]

  • (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

  • A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - PMC - NIH. (n.d.). Retrieved February 8, 2024, from [Link]

  • Enhancement of enzymatic activity by biomolecular condensates through pH buffering. (n.d.). Retrieved February 8, 2024, from [Link]

  • Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. (n.d.). Retrieved February 8, 2024, from [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL - Umcs. (n.d.). Retrieved February 8, 2024, from [Link]

Sources

correcting for autohydrolysis rates in 4-nitrophenyl phenylacetate data

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correcting for Autohydrolysis Rates in 4-Nitrophenyl Phenylacetate Data Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The "Drifting Baseline" Problem

As a Senior Application Scientist, I frequently encounter researchers struggling with esterase assays using 4-nitrophenyl phenylacetate (4-NPPA) . The symptom is almost always the same: "My negative controls are turning yellow, and my calculated


 varies wildly between days."

The root cause is autohydrolysis . 4-NPPA is an activated ester; it is thermodynamically unstable in aqueous solutions, particularly at physiological or alkaline pH (pH > 7.0). Hydroxide ions (


) act as nucleophiles, cleaving the ester bond even in the absence of an enzyme.

If you do not mathematically and experimentally correct for this "background noise," you will overestimate enzyme activity and generate irreproducible kinetic data. This guide details the rigorous method to correct for this phenomenon.

Module 1: The Mechanism (Why is this happening?)

To correct the data, you must understand the chemistry. Two distinct chemical events occur in your cuvette:

  • Hydrolysis (Rate-Limiting): The ester bond breaks, releasing 4-nitrophenol (pNP). This happens enzymatically (

    
    ) and spontaneously (
    
    
    
    ).
  • Ionization (Signal Generation): The product, 4-nitrophenol, is a weak acid (

    
    ). It exists in equilibrium between the colorless protonated phenol and the yellow phenolate ion.
    

Crucial Insight: At pH 7.4, only ~64% of your product is visible at 405 nm. At pH 8.0, ~87% is visible. You are measuring the phenolate concentration, not the total phenol concentration.

G Substrate 4-NPPA (Colorless) Intermediate Hydrolysis (Rate Limiting) Substrate->Intermediate + H2O / OH- Product_H 4-Nitrophenol (Protonated - Colorless) Intermediate->Product_H Low pH Product_Ion 4-Nitrophenolate (Ionized - Yellow) Product_H->Product_Ion pH > pKa (7.15)

Figure 1: The reaction pathway.[1][2] Note that detection at 405 nm is dependent on the ionization step, which is instantaneous but pH-governed.

Module 2: The Experimental Protocol

You cannot simply "blank" the spectrophotometer at


 and walk away. You must run a dynamic blank  alongside your samples.
Reagents Preparation
  • Substrate Stock: Dissolve 4-NPPA in Acetonitrile or DMSO. Do not store aqueous dilutions.

  • Assay Buffer: 50 mM Tris-HCl or HEPES (pH 7.4 - 8.0). Verify pH at the assay temperature.

Step-by-Step Workflow
  • Prepare the Blank (Autohydrolysis Control):

    • In a cuvette/well, add Buffer + Solvent (volume equivalent to enzyme addition).

    • Add Substrate Stock (Start reaction).

  • Prepare the Test (Enzyme Sample):

    • In a parallel cuvette/well, add Buffer + Enzyme.

    • Add Substrate Stock (Start reaction).

  • Kinetic Measurement:

    • Measure Absorbance (

      
      ) every 15–30 seconds for 5–10 minutes.
      
    • Do not use endpoint readings; they obscure non-linearity.

Workflow cluster_Blank Path A: Dynamic Blank cluster_Test Path B: Enzyme Assay Start Start Experiment B1 Buffer + Solvent Start->B1 T1 Buffer + Enzyme Start->T1 B2 Add Substrate B1->B2 B3 Measure Slope (m_blank) B2->B3 Calc Calculate Net Rate: ΔA/min = m_total - m_blank B3->Calc T2 Add Substrate T1->T2 T3 Measure Slope (m_total) T2->T3 T3->Calc

Figure 2: The Parallel Kinetic Workflow. Both paths must be run simultaneously to account for temperature and buffer conditions.

Module 3: Data Analysis & Mathematical Correction

This is where most errors occur. You must determine the Apparent Extinction Coefficient (


)  for your specific buffer conditions. Do not rely on the theoretical 

(

) unless you are at pH > 10.
Step 1: Determine

(Standard Curve)
  • Prepare 4-Nitrophenol standards (0–100

    
    ) in your exact assay buffer  (same pH, same temperature).
    
  • Plot Absorbance (405 nm) vs. Concentration (

    
    ).
    
  • The slope of this line is

    
     (units: 
    
    
    
    ).
    • Typical

      
       at pH 7.4:
      
      
      
      .
    • Typical

      
       at pH 8.0:
      
      
      
      .
Step 2: Calculate Initial Velocities

Calculate the slope (


) of the linear portion of your kinetic traces (Absorbance/minute).
  • 
    : Slope of Enzyme + Substrate.
    
  • 
    : Slope of Buffer + Substrate.
    
Step 3: The Correction Formula

The corrected velocity (


) is:


VariableDefinitionUnit

Slope of enzyme reaction


Slope of autohydrolysis


Total reaction volume

(Liters)

Apparent Extinction Coefficient


Pathlength (Cuvette = 1 cm)

Module 4: Troubleshooting & FAQs

Q1: My blank rate is increasing over time (non-linear). Which slope do I use?

  • Diagnosis: Substrate depletion or product inhibition.

  • Solution: Only use the "Initial Rate" (first 1–2 minutes) where the slope is linear (

    
    ). If autohydrolysis is extremely fast, your pH may be too high for 4-NPPA. Consider switching to 4-nitrophenyl acetate (C2)  or 4-nitrophenyl butyrate (C4) , which are slightly more stable, though 4-NPPA is preferred for certain esterases like HSA.
    

Q2: Can I just blank the machine with the substrate solution?

  • No. Most spectrophotometers "zero" the reading at a single time point. Autohydrolysis is a kinetic process; the absorbance increases continuously. You need a rate subtraction, not a static baseline subtraction.

Q3: Why is my


 lower than the literature value of 18,000? 
  • Answer: The literature value assumes 100% ionization (pH > 10). At physiological pH (7.4), a significant portion of the product is protonated (colorless). Never adjust the pH of your sample to 10 after the reaction to read it; this stops the enzyme but alters the equilibrium. Use the

    
     generated at your assay pH.
    

Q4: Does the solvent matter?

  • Answer: Yes. Acetonitrile is generally preferred. DMSO can sometimes act as a weak inhibitor for certain esterases or affect the pH of weak buffers. Ensure the final solvent concentration is < 5% (v/v).

References
  • Imperial College London iGEM. (2013).[3] Enzyme Kinetics and 4-Nitrophenol Extinction Coefficients. [Link]

  • Bowers, G. N., et al. (1980). Molar absorption coefficient of 4-nitrophenol.[3][4] Clinical Chemistry. Note: Defines the standard value of 18,300 at alkaline pH.

  • Henkel, et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol.[5] BioResources. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Enzymatic Hydrolysis of 4-Nitrophenyl Phenylacetate and 4-Nitrophenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the kinetics of enzyme-catalyzed reactions is paramount for applications ranging from drug metabolism studies to the design of novel therapeutics. The catalytic efficiency of an enzyme, often expressed as the kcat/Km ratio, provides a crucial measure of its substrate specificity and overall performance. This guide offers an in-depth comparison of the enzymatic hydrolysis of two common chromogenic substrates: 4-nitrophenyl phenylacetate (NPP) and 4-nitrophenyl acetate (NPA).

This analysis will delve into the theoretical underpinnings of their reactivity, present available experimental data, and provide detailed protocols for the determination of their kinetic parameters. By understanding the factors that differentiate these two substrates, researchers can make more informed decisions in their experimental designs.

Introduction: The Significance of 4-Nitrophenyl Esters in Enzyme Kinetics

4-Nitrophenyl esters are widely used as substrates in biochemical assays to study the activity of various hydrolytic enzymes, such as esterases and proteases (e.g., chymotrypsin). The utility of these compounds lies in the release of the chromogenic product, 4-nitrophenolate, upon hydrolysis. This product has a distinct yellow color and a strong absorbance at 400-405 nm, allowing for a continuous and straightforward spectrophotometric monitoring of the enzymatic reaction.

The core difference between 4-nitrophenyl phenylacetate and 4-nitrophenyl acetate lies in the acyl portion of the molecule. NPA possesses a simple acetyl group, while NPP features a bulkier and electronically distinct phenylacetyl group. This structural variance is expected to significantly influence the interaction of these substrates with the enzyme's active site, thereby affecting their rates of hydrolysis and, consequently, their kcat/Km values.

Structural and Theoretical Considerations

The catalytic efficiency of an enzyme for a given substrate is governed by a combination of factors, primarily the substrate's ability to bind to the active site (reflected in Km) and the rate at which the enzyme converts the bound substrate into product (reflected in kcat). The structural differences between NPP and NPA directly impact these parameters through steric and electronic effects.

Steric Effects

The most apparent difference between the two substrates is the size of the acyl group. The phenylacetyl group in NPP is significantly larger than the acetyl group in NPA. This steric bulk can have a profound effect on how the substrate fits into the enzyme's active site.

  • Enzymes with small or constrained active sites: For enzymes with a binding pocket that is sterically restricted, the bulky phenylacetyl group of NPP may hinder proper binding. This would likely result in a higher Km value (lower binding affinity) compared to NPA. In extreme cases, the active site may be completely inaccessible to NPP.

  • Enzymes with large or flexible active sites: Conversely, enzymes with larger, more accommodating active sites, particularly those with hydrophobic pockets, may be able to bind NPP effectively. In some instances, the phenyl group could even engage in favorable hydrophobic interactions within the active site, potentially leading to a lower Km.

Electronic Effects

The phenyl group in NPP also introduces different electronic properties compared to the methyl group in NPA. The phenyl group is generally considered to be electron-withdrawing through its inductive effect, but it can also participate in resonance. These electronic effects can influence the electrophilicity of the carbonyl carbon in the ester bond, which is the site of nucleophilic attack by the enzyme's catalytic residues (e.g., the serine hydroxyl in chymotrypsin).

While the electronic influence is more subtle than the steric hindrance, it can play a role in the catalytic step (kcat) of the reaction.

Comparative Analysis of kcat/Km Values: A Data-Driven Perspective

A direct, side-by-side comparison of the kcat/Km values for 4-nitrophenyl phenylacetate and 4-nitrophenyl acetate hydrolyzed by the same enzyme under identical experimental conditions is surprisingly scarce in publicly available literature. However, by compiling data from various sources for the well-characterized enzyme α-chymotrypsin, we can infer the likely kinetic behavior.

SubstrateEnzymekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Reference
4-Nitrophenyl Acetate α-Chymotrypsin~0.03~0.1~300[1][2]
4-Nitrophenyl Phenylacetate Data not readily available---

Analysis of Available Data:

The kinetic parameters for the hydrolysis of 4-nitrophenyl acetate by α-chymotrypsin are well-documented. The relatively low kcat and moderate Km result in a modest catalytic efficiency.

Anticipated Kinetics for 4-Nitrophenyl Phenylacetate:

Based on the structure of α-chymotrypsin's active site, which has a hydrophobic pocket (the S1 pocket) that preferentially binds large aromatic or hydrophobic side chains (like phenylalanine, tyrosine, and tryptophan), we can make an educated prediction about the kinetics of NPP hydrolysis.

  • Km: The phenylacetyl group of NPP is structurally similar to the side chain of phenylalanine, a natural substrate for chymotrypsin. It is therefore highly probable that NPP would bind with a higher affinity (lower Km) to the active site compared to NPA, which lacks a significant hydrophobic moiety to interact with the S1 pocket.

  • kcat: The turnover rate (kcat) is more complex to predict. While better binding can lead to a more optimal orientation for catalysis, the precise electronic effects and the dynamics of the acylation and deacylation steps will determine the overall rate.

  • kcat/Km: Given the anticipated lower Km for NPP, it is highly likely that the kcat/Km for 4-nitrophenyl phenylacetate with α-chymotrypsin would be significantly higher than that of 4-nitrophenyl acetate. This would indicate that NPP is a much more efficient substrate for this particular enzyme, a direct consequence of the favorable interaction between the phenylacetyl group and the enzyme's hydrophobic binding pocket.

Experimental Protocol: Determination of kcat and Km

To empirically determine and compare the kinetic parameters for the hydrolysis of NPP and NPA, the following detailed protocol can be employed. This method is a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Reagents
  • α-Chymotrypsin (or other esterase of interest)

  • 4-Nitrophenyl phenylacetate (NPP)

  • 4-Nitrophenyl acetate (NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for substrate stock solutions

  • UV-Vis spectrophotometer with temperature control

  • 96-well microplates (for high-throughput screening) or quartz cuvettes

Preparation of Solutions
  • Enzyme Stock Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration in the assay will depend on the enzyme's activity but should be in the nanomolar range to ensure a linear reaction rate over a reasonable time course.

  • Substrate Stock Solutions: Prepare concentrated stock solutions of NPP and NPA in DMSO (e.g., 100 mM). These stocks should be stored at -20°C and protected from light.

  • Assay Buffer: Prepare the desired buffer (e.g., 50 mM Tris-HCl, pH 8.0) and ensure it is filtered and degassed.

Experimental Workflow

The following workflow outlines the steps for determining the kinetic parameters.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Stock Assay_Setup Set up serial dilutions of substrates in microplate/cuvettes Prep_Enzyme->Assay_Setup Prep_Substrate Prepare Substrate Stocks (NPP & NPA) Prep_Substrate->Assay_Setup Prep_Buffer Prepare Assay Buffer Add_Buffer Add assay buffer to each well/cuvette Prep_Buffer->Add_Buffer Assay_Setup->Add_Buffer Equilibrate Equilibrate to assay temperature (e.g., 25°C) Add_Buffer->Equilibrate Initiate Initiate reaction by adding enzyme solution Equilibrate->Initiate Monitor Monitor absorbance at 405 nm over time Initiate->Monitor Calc_Rate Calculate initial reaction velocities (V₀) Monitor->Calc_Rate Plot_MM Plot V₀ vs. [Substrate] (Michaelis-Menten plot) Calc_Rate->Plot_MM Fit_Data Fit data to Michaelis-Menten equation to determine Vmax and Km Plot_MM->Fit_Data Calc_kcat Calculate kcat (Vmax / [Enzyme]) Fit_Data->Calc_kcat Calc_Efficiency Calculate Catalytic Efficiency (kcat/Km) Fit_Data->Calc_Efficiency Calc_kcat->Calc_Efficiency

Caption: Experimental workflow for determining kinetic parameters.

Detailed Methodological Steps
  • Substrate Dilution: In a 96-well plate or a series of cuvettes, prepare a range of substrate concentrations by serially diluting the stock solutions. A typical concentration range for NPA might be 0.01 mM to 1 mM, while for NPP, a lower range might be necessary due to its expected higher affinity. It is crucial to keep the final DMSO concentration constant and low (e.g., <1% v/v) across all reactions to avoid solvent effects.

  • Reaction Setup: Add the appropriate volume of assay buffer to each well or cuvette containing the diluted substrate.

  • Temperature Equilibration: Incubate the plate or cuvettes at the desired assay temperature (e.g., 25°C or 37°C) for several minutes to ensure thermal equilibrium.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a small volume of the enzyme stock solution to each well or cuvette. Mix quickly and thoroughly.

  • Spectrophotometric Monitoring: Immediately begin monitoring the increase in absorbance at 405 nm over time. Collect data points at regular intervals (e.g., every 15-30 seconds) for a period that ensures the initial reaction velocity is linear.

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Convert the change in absorbance per unit time to the rate of product formation using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of 4-nitrophenolate under the specific assay conditions (pH and buffer).

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the resulting data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, Origin) to obtain the values for Vmax and Km.

    • Calculate kcat by dividing Vmax by the total enzyme concentration used in the assay (kcat = Vmax / [E]t).

    • Finally, calculate the catalytic efficiency as kcat/Km.

Logical Relationships and Mechanistic Insights

The enzymatic hydrolysis of these esters by serine proteases like chymotrypsin follows a well-established ping-pong mechanism involving the formation of a covalent acyl-enzyme intermediate.

PingPongMechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + Substrate (S) EA Acyl-Enzyme Intermediate (E-Acyl) ES->EA k_acylation EA->E + Product 1 (4-Nitrophenolate) E_P2 Enzyme + Product 2 EA->E_P2 + H₂O k_deacylation E_P2->E + Product 2 (Acid)

Caption: Ping-pong mechanism for serine protease-catalyzed ester hydrolysis.

  • Acylation Step (k_acylation): The enzyme's active site serine nucleophilically attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate collapses, releasing the 4-nitrophenolate (Product 1) and forming a covalent acyl-enzyme intermediate. The rate of this step is influenced by both substrate binding (Km) and the catalytic rate of the chemical transformation. The steric and electronic properties of the acyl group (acetyl vs. phenylacetyl) will significantly affect this step.

  • Deacylation Step (k_deacylation): A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (Product 2; acetic acid or phenylacetic acid) and regenerating the free enzyme. For many ester substrates of chymotrypsin, this deacylation step is the rate-limiting step of the overall reaction.

For 4-nitrophenyl acetate, the deacylation of the acetyl-enzyme intermediate is relatively slow. In the case of 4-nitrophenyl phenylacetate, the nature of the phenylacetyl group could influence the rate of deacylation.

Conclusion and Future Perspectives

The comparison of the enzymatic hydrolysis of 4-nitrophenyl phenylacetate and 4-nitrophenyl acetate provides a compelling case study in the principles of enzyme-substrate specificity. While direct comparative experimental data remains elusive in the literature, a theoretical analysis strongly suggests that due to the favorable interactions of its phenylacetyl group with the hydrophobic active site of enzymes like α-chymotrypsin, 4-nitrophenyl phenylacetate is expected to be a significantly more efficient substrate than 4-nitrophenyl acetate, as reflected by a substantially higher kcat/Km value.

This guide provides the foundational knowledge and a robust experimental framework for researchers to empirically validate this hypothesis. Such studies would not only fill a gap in the existing literature but also provide valuable insights into the structure-function relationships of hydrolytic enzymes. For professionals in drug development, a deeper understanding of how subtle changes in substrate structure can dramatically alter enzymatic processing is critical for the design of prodrugs and the prediction of metabolic fates.

References

  • Bender, M. L., & Kézdy, F. J. (1965). The mechanism of α-chymotrypsin-catalyzed hydrolyses. Journal of the American Chemical Society, 87(21), 4954–4960. [Link]

  • Fersht, A. (1985). Enzyme Structure and Mechanism. W. H. Freeman.
  • Ingles, D. W., & Knowles, J. R. (1967). Specificity and stereospecificity of alpha-chymotrypsin. The Biochemical journal, 104(2), 369–377. [Link]

  • Johnson, C. H., & Knowles, J. R. (1966). The binding of ligands to α-chymotrypsin. A model for the enzyme-substrate complex. The Biochemical journal, 101(2), 411–416.
  • Kahyaoglu, A., & Teleman, A. (2014). A continuous spectrophotometric assay for the determination of esterase activity using p-nitrophenyl esters. MethodsX, 1, 247-252. [Link]

  • Zerner, B., & Bender, M. L. (1964). The Kinetic Consequences of the Acyl-Enzyme Mechanism for the Reactions of Specific Substrates with Chymotrypsin. Journal of the American Chemical Society, 86(17), 3669–3674. [Link]

  • Gutfreund, H., & Sturtevant, J. M. (1956). The mechanism of the reaction of chymotrypsin with p-nitrophenyl acetate. The Biochemical journal, 63(4), 656–661. [Link]

  • Brouwer, A. C., & Kirsch, J. F. (1982). Investigation of diffusion-limited rates of chymotrypsin reactions by viscosity variation. Biochemistry, 21(6), 1302–1307. [Link]

  • Kézdy, F. J., & Bender, M. L. (1962). The Kinetics of the α-Chymotrypsin-Catalyzed Hydrolysis of p-Nitrophenyl Acetate. Biochemistry, 1(6), 1097–1106. [Link]

  • Martinek, K., Yatsimirski, A. K., Levashov, A. V., & Berezin, I. V. (1971). The kinetic manifestation of the conformational changes in α-chymotrypsin under the influence of organic solvents.
  • Khan, M. N., & Siddiqui, A. A. (2009). Kinetics of α-chymotrypsin catalyzed hydrolysis of 4-nitrophenyl acetate in ethanolamine surfactants. Indian Journal of Chemistry - Section A, 48(3), 361-366. [Link]

Sources

Comparative Guide: Validating Penicillin G Acylase Activity with p-Nitrophenyl Phenylacetate (pNPPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Penicillin G Acylase (PGA) is a critical biocatalyst in the pharmaceutical industry, primarily used to hydrolyze Penicillin G into 6-aminopenicillanic acid (6-APA), the nucleus for semi-synthetic antibiotics.[1][2][3][4][5][6] While titration (pH-stat) remains the gold standard for true substrate activity, it is low-throughput.

This guide focuses on p-Nitrophenyl Phenylacetate (pNPPA) , a chromogenic ester substrate that allows for rapid, high-throughput spectrophotometric validation. However, researchers must navigate a critical biochemical nuance: pNPPA measures esterase activity, which serves as a proxy for the enzyme's industrially relevant amidase activity. This guide provides a self-validating protocol to accurately utilize pNPPA while mitigating its inherent instability.

Part 1: Mechanistic Foundation

To validate PGA activity, one must understand the chemical transformation. PGA acts as an N-terminal nucleophile (Ntn) hydrolase.[1]

  • Substrate: pNPPA (Colorless).

  • Catalysis: PGA attacks the ester bond, releasing the phenylacetyl moiety.

  • Reporter: The leaving group is p-Nitrophenol (pNP) .

  • Signal: Under alkaline conditions (pH > 7.0), pNP ionizes to the p-nitrophenolate anion, which exhibits intense yellow absorbance at 405 nm .[7]

Mechanism Diagram

The following diagram illustrates the hydrolysis pathway and the critical ionization step required for detection.

PGA_Mechanism pNPPA p-Nitrophenyl Phenylacetate (Colorless Ester) Complex Acyl-Enzyme Intermediate pNPPA->Complex Acylation PGA Penicillin G Acylase PGA->Complex Catalysis PAA Phenylacetic Acid Complex->PAA Deacylation pNP_OH p-Nitrophenol (Protonated/Colorless) Complex->pNP_OH Release pNP_O p-Nitrophenolate (Ionized/Yellow) OD @ 405nm pNP_OH->pNP_O pH > 7.0 (Ionization)

Figure 1: Mechanistic pathway of pNPPA hydrolysis by PGA.[1] Detection relies on the pH-dependent ionization of the p-nitrophenol product.

Part 2: Comparative Analysis

Why choose pNPPA over other substrates? The choice dictates the throughput and biological relevance of your data.

Table 1: Substrate Performance Comparison
FeaturepNPPA (Recommended for HTS) NIPAB Penicillin G (Titration)
Chemical Nature EsterAmideAmide (Natural Substrate)
Activity Measured EsteraseAmidaseAmidase
Throughput High (96/384-well plate)High (96/384-well plate)Low (Single vessel)
Cost LowHighMedium
Stability Low (Spontaneous hydrolysis)HighModerate
Relevance Proxy (Correlation required)Direct MimicGold Standard
Detection Absorbance (405 nm)Absorbance (405 nm)pH Change (NaOH consumption)

Expert Insight: Use pNPPA for screening mutant libraries or process optimization (fraction collection). Always cross-validate top hits with Penicillin G titration or HPLC to confirm the esterase activity correlates with the desired amidase activity [1].

Part 3: Validated Experimental Protocol

This protocol is designed as a kinetic assay rather than an endpoint assay. Kinetic reads reduce errors from spontaneous hydrolysis and varying lag phases.

Materials
  • Buffer: 50 mM Sodium Phosphate, pH 8.0 (pNP is maximal at alkaline pH).

  • Substrate Stock: 10-50 mM pNPPA dissolved in acetonitrile or methanol (pNPPA has poor water solubility).

  • Enzyme: Soluble PGA fraction or resuspended cell lysate.

Workflow Diagram

Protocol_Workflow Prep 1. Preparation Dissolve pNPPA in MeOH Pre-warm Buffer to 25°C Blanking 2. Blank Setup (CRITICAL) Buffer + Substrate (No Enzyme) Measures Spontaneous Hydrolysis Prep->Blanking Reaction 3. Reaction Initiation Add 10µL Enzyme to 190µL Mix Immediate Mixing Blanking->Reaction Read 4. Kinetic Measurement Read OD405nm every 30s Duration: 5-10 mins Reaction->Read Calc 5. Data Analysis Calculate Slope (mOD/min) Subtract Blank Slope Read->Calc

Figure 2: Kinetic assay workflow emphasizing the critical blanking step to correct for background hydrolysis.

Step-by-Step Methodology

1. Substrate Preparation (Fresh is Vital)

  • Prepare a 20 mM pNPPA stock solution in acetonitrile.

  • Note: Do not store aqueous dilutions. pNPPA hydrolyzes spontaneously in water. Mix into the buffer immediately before use.

2. The Reaction System (Microplate Format)

  • Test Well: 180 µL Phosphate Buffer (pH 8.0) + 10 µL pNPPA stock + 10 µL Enzyme Sample.

  • Blank Well (Negative Control): 180 µL Buffer + 10 µL pNPPA stock + 10 µL Buffer (No Enzyme).

  • Standard Curve (Calibration): 0 to 200 µM p-Nitrophenol in Phosphate Buffer (pH 8.0).

3. Kinetic Measurement

  • Pre-incubate the plate at 25°C or 37°C (consistent temperature is mandatory).

  • Add the enzyme last to initiate the reaction.

  • Immediately place in a spectrophotometer.

  • Measure Absorbance at 405 nm every 30 seconds for 10 minutes.

4. Validation Criteria (Self-Check)

  • Linearity: The

    
     of the reaction slope must be > 0.98. If the curve flattens, the substrate is depleted; dilute the enzyme and repeat.
    
  • Background Correction: The slope of the Blank Well must be subtracted from the Test Well.

Part 4: Data Analysis & Troubleshooting

Calculation

Activity is typically expressed in Units (U), where 1 U = 1 µmol of pNP released per minute.[8]



  • 
     : Slope of the linear portion.
    
  • 
     : Total reaction volume (mL).[8]
    
  • 
     : Dilution factor of the enzyme.
    
  • 
     : Extinction coefficient of p-Nitrophenol.[7][8][9]
    
    • Standard Value: ~18,000

      
       at pH 8.0 [2].
      
    • Best Practice: Determine

      
       experimentally using your specific buffer and plate reader (Standard Curve slope).
      
  • 
     : Path length (cm). In a standard 96-well plate with 200 µL, 
    
    
    
    cm.
  • 
     : Volume of enzyme added (mL).
    
Troubleshooting Guide
ObservationRoot CauseSolution
High Background in Blank Spontaneous hydrolysisPrepare substrate fresh; keep stock in acetonitrile; ensure pH is not > 8.5.
Non-linear Slope Substrate depletionDilute enzyme 1:10 or 1:100.
Low Signal pH too lowp-Nitrophenol is colorless at acidic pH. Ensure assay buffer is pH 7.5 - 8.0.
Precipitation Substrate insolubilityEnsure final organic solvent concentration (MeOH/ACN) is < 5-10%.

References

  • Konecny, J., et al. (1983). Kinetics of the hydrolysis of p-nitrophenyl phenylacetate catalyzed by penicillin acylase. Indicates the correlation and kinetic differences between ester and amide hydrolysis.
  • Sigma-Aldrich. Enzymatic Assay of Penicillin G Acylase.

  • Nipkow, A., et al. (1989). Microplate assay for the determination of penicillin acylase activity. Biotechnology Techniques.[2][6][10]

  • BioAssay Systems. p-Nitrophenol Extinction Coefficients and Optimization.

Sources

Standardizing the Signal: A Comparative Guide to 4-Nitrophenyl Phenylacetate Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Crisis of Reproducibility

The kinetic assay of 4-nitrophenyl phenylacetate (4-NPPA) is a deceptive "gold standard." While often treated interchangeably with its shorter-chain cousin, 4-nitrophenyl acetate (p-NPA), 4-NPPA introduces specific hydrophobic interactions that make it a critical probe for Human Serum Albumin (HSA) pseudo-esterase activity , Carbonic Anhydrase (CA) specificity , and Lipase interfacial activation .

However, cross-lab reproducibility for 4-NPPA is notoriously poor. The variability stems from three overlooked factors:

  • Spontaneous Hydrolysis: The phenylacetyl group makes the ester bond highly susceptible to non-enzymatic cleavage, creating a high "noise floor."

  • Solvent Effects: The hydrophobicity of the phenyl ring requires organic co-solvents (DMSO/Acetonitrile) that often inhibit the very enzymes being tested.

  • pH-Dependent Signal: The reporter molecule, 4-nitrophenol, is only chromogenic in its ionized form, yet many "standard" protocols run at pH values near its pKa (7.15), leading to massive signal suppression.

This guide provides a self-validating system to stabilize these variables, comparing 4-NPPA against common alternatives.

Part 1: The Mechanistic Challenge

To troubleshoot this assay, one must understand the signal generation pathway. Unlike fluorescence assays which are "turn-on," this is a colorimetric shift dependent on ionization.

The Hydrolysis & Ionization Pathway

The enzyme attacks the carbonyl carbon of 4-NPPA, releasing Phenylacetic Acid and 4-Nitrophenol. Crucially, 4-Nitrophenol is colorless. It must deprotonate to become the yellow 4-Nitrophenolate anion.

NPPA_Mechanism Substrate 4-NPPA (Colorless) Complex Enz-Substrate Complex Substrate->Complex Binding (Km) Product2 4-Nitrophenol (Protonated, Colorless) Substrate->Product2 Spontaneous Hydrolysis Product1 Phenylacetic Acid Complex->Product1 Hydrolysis (kcat) Complex->Product2 Release Product3 4-Nitrophenolate (Ionized, Yellow) Product2->Product3 pH > 7.15 (Fast Step)

Figure 1: The reaction mechanism highlighting the critical ionization step (Red Arrow). If Assay pH < pKa (7.15), the yellow signal is suppressed regardless of enzyme activity.

Part 2: Comparative Analysis

Why use 4-NPPA? It probes the hydrophobic pocket better than p-NPA. Below is a comparison of 4-NPPA against its primary alternatives.

Table 1: Substrate Performance Matrix[1]
Feature4-Nitrophenyl Phenylacetate (4-NPPA) 4-Nitrophenyl Acetate (p-NPA) 4-Methylumbelliferyl Phenylacetate (4-MU-PA)
Primary Application Hydrophobic pockets (HSA, Lipase), CA specificityGeneral Esterase activity, Carbonic AnhydraseHigh-sensitivity fluorometry
Hydrophobicity High (Phenyl ring)Low (Methyl group)High
Spontaneous Hydrolysis Very High (Requires aggressive blanking)ModerateLow
Solvent Requirement Acetonitrile (preferred) or DMSOBuffer soluble (mostly)DMSO
Signal Dependency pH dependent (pKa ~7.[1][2]15)pH dependent (pKa ~7.[2]15)pH dependent (pKa ~7.[2]8)
Reproducibility Risk High (Solubility & Background issues)LowMedium (Quenching issues)

Verdict: Use p-NPA for general activity checks.[3] Use 4-NPPA only when characterizing substrate specificity or probing hydrophobic active sites (e.g., Sudlow Site II on HSA).

Part 3: The Validated Protocol (Self-Correcting)

This protocol integrates "Stop/Go" checkpoints to ensure data integrity before the enzyme is even added.

Reagents
  • Substrate Stock: 100 mM 4-NPPA in Acetonitrile (Not DMSO/Methanol).

    • Reasoning: Methanol causes transesterification (side reaction). DMSO can inhibit Carbonic Anhydrases and oxidize over time. Acetonitrile is stable.[4]

  • Assay Buffer: 50 mM Tris-HCl or Phosphate, pH 7.5 - 8.0.

    • Critical: Do not run at pH 7.0. You lose ~50% of your signal.

  • Enzyme: Prepared in buffer (keep on ice).

Workflow Diagram

Assay_Workflow Start Start: Prepare 100mM Stock (Acetonitrile) Dilute Dilute to 1mM in Buffer (Pre-warm to 25°C) Start->Dilute Blank Measure Blank Rate (5 min) (No Enzyme) Dilute->Blank Decision Is Blank Rate > 10 mOD/min? Blank->Decision Fail STOP: Buffer Contaminated or Stock Degraded Decision->Fail Yes Proceed Add Enzyme (Initiate Reaction) Decision->Proceed No Measure Kinetic Read (405 nm) 10-30 mins Proceed->Measure Calc Calculate Rate: (V_total - V_blank) Measure->Calc

Figure 2: The "Stop/Go" decision tree. The blanking step is mandatory due to the instability of the phenylacetate ester.

Step-by-Step Methodology
  • Preparation of the "True" Blank:

    • Add 190 µL of Assay Buffer to the microplate.

    • Add 5 µL of Substrate Stock (final conc: ~1-2 mM).

    • Wait 5 minutes.

    • Why? 4-NPPA often has a "burst" of hydrolysis upon hitting water due to micro-precipitation. Let the signal stabilize.

  • The Isosbestic Check (Optional but Recommended):

    • If comparing results across different pH values (e.g., pH 7.0 vs 8.0), do not use 405 nm.

    • Use 348 nm (the isosbestic point). At this wavelength, the absorbance of 4-nitrophenol is independent of ionization state. This eliminates pH artifacts [3].[5]

  • Kinetic Measurement:

    • Add 5-10 µL Enzyme.

    • Mix immediately (orbital shake 5s).

    • Read Absorbance at 405 nm every 20 seconds for 20 minutes.

    • Data Processing: Calculate the slope of the linear portion (mOD/min). Subtract the slope of the Blank (Step 1).

Part 4: Data Interpretation & Troubleshooting

Expected Kinetic Parameters (Reference Values)

Note: Values vary by enzyme source and purity.

EnzymeSubstrateApprox Km (µM)kcat (s⁻¹)Notes
Carbonic Anhydrase II p-NPA~10,000~1.6Low affinity, high turnover [1]
Carbonic Anhydrase II 4-NPPA ~500~0.4Higher affinity (hydrophobic), lower turnover
HSA (Albumin) p-NPAN/ABurstShows "burst" kinetics (acylation of Tyr411) [2]
Common Failure Modes
  • Non-Linear Rates: If the curve flattens within 2 minutes, your substrate concentration is too low (substrate depletion) or the enzyme is dying. Solution: Lower enzyme concentration by 10x.

  • Cloudy Wells: 4-NPPA precipitated. Solution: Ensure Acetonitrile concentration is < 5% in the final well. Add 0.01% Triton X-100 to the buffer to solubilize the hydrophobic phenyl group.

References

  • Verpoorte, J. A., et al. (1967). "Esterase activities of human carbonic anhydrases B and C." Journal of Biological Chemistry.

  • Lockridge, O., et al. (2012). "Pseudo-enzymatic hydrolysis of 4-nitrophenyl acetate by human serum albumin." Archives of Biochemistry and Biophysics.

  • Peng, Q., et al. (2016). "Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol." BioResources.

  • Henke, E., & Bornscheuer, U. T. (2002).[4] "Esterases from Bacillus subtilis and B. stearothermophilus." Applied Microbiology and Biotechnology.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-nitrophenyl phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-Nitrophenyl phenylacetate (CAS: 830-03-5) is widely used as a chromogenic substrate for esterase enzymes (e.g., carbonic anhydrase, lipase). While the solid ester is classified primarily as an irritant (Skin/Eye Irrit. 2, STOT SE 3), complacency is a significant risk.

The "Hidden" Hazard: The primary safety concern is not just the substrate itself, but its hydrolysis product, 4-Nitrophenol (p-nitrophenol) , which is significantly more toxic (Acute Tox. 3/4) and readily absorbed through the skin. Furthermore, this compound is almost exclusively handled in organic solvents (DMSO, Acetonitrile) which act as vehicles , dramatically increasing the rate of dermal absorption.

Core Directive: Treat this compound with the safety protocols reserved for "Toxic" substances when in solution, rather than just "Irritant."

Hazard Profile Table
ParameterSpecificationRisk Implication
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Causes skin/eye irritation; respiratory tract irritation.
Physical State Solid (Crystalline Powder)High risk of airborne dust generation during weighing.
Hydrolysis Product 4-Nitrophenol Toxic if swallowed; Harmful in contact with skin.[1]
Common Solvents Acetonitrile, DMSO, EthanolSolvents permeate gloves and carry the solute through the skin barrier.
Storage -20°C (Desiccated)Moisture sensitivity requires bringing to RT before opening to prevent hydrolysis.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.

RiskHierarchy Hazard Hazard Source: 4-Nitrophenyl Phenylacetate (Powder) Control1 Level 1: Engineering Chemical Fume Hood (Face Velocity: 80-100 fpm) Hazard->Control1 Containment Control2 Level 2: Admin SOPs & Training (Waste Segregation) Control1->Control2 Protocol PPE Level 3: PPE Last Line of Defense (Gloves, Goggles, Lab Coat) Control2->PPE Protection

Figure 1: The hierarchy of controls prioritizes containment (Fume Hood) over personal gear.[2]

Personal Protective Equipment (PPE) Specifications

A. Hand Protection: The "Carrier Solvent" Rule

Do not select gloves based on the solid. Select gloves based on the solvent you will use to dissolve it.

  • Recommendation: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil) .

  • Why?

    • Acetonitrile/Ethanol: Nitrile provides excellent splash protection.

    • DMSO: Nitrile is acceptable for splash protection but has a breakthrough time of <15 minutes for pure DMSO.

    • Contraindication: Avoid Latex . Latex degrades rapidly in organic solvents and offers poor resistance to ester permeation.

  • Protocol: Change gloves immediately upon splash contact.[3] Double-gloving is recommended during the solubilization step.

B. Eye & Face Protection[1][4]
  • Recommendation: Chemical Safety Goggles (ANSI Z87.1 compliant).

  • Why? The solid is a fine powder. Standard safety glasses with side shields leave gaps where airborne dust can enter and react with the moisture in your eyes, causing immediate hydrolysis to p-nitrophenol and severe irritation.

  • Contact Lenses: Strictly prohibited. They can trap dust and solvents against the cornea.

C. Respiratory Protection[5][6]
  • Primary: Work inside a certified chemical fume hood.

  • Secondary (If hood unavailable - Discouraged): N95 or P100 particulate respirator.

  • Why? Inhalation of dust causes respiratory tract irritation (STOT SE 3).

D. Body Protection[5][7]
  • Standard: 100% Cotton or flame-resistant lab coat (buttoned to the neck).

  • Footwear: Closed-toe, non-permeable shoes (leather/composite). No mesh sneakers (solvents penetrate mesh instantly).

Operational Workflow: Step-by-Step

This protocol minimizes exposure risk and ensures experimental reproducibility by preventing moisture contamination.

Workflow Start Start: Remove from Freezer Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Weigh Weighing (In Fume Hood) Use Anti-Static Gun Equilibrate->Weigh Desiccator check Dissolve Solubilization (Add DMSO/Acetonitrile) Weigh->Dissolve Double Glove Here Assay Enzymatic Assay Dissolve->Assay Waste Disposal (Solvent Waste Stream) Assay->Waste Segregate

Figure 2: Operational workflow emphasizing temperature equilibration and waste segregation.

Step 1: Preparation & Equilibration
  • Remove the container from the -20°C freezer.

  • CRITICAL: Allow the closed container to reach room temperature (approx. 30 mins) inside a desiccator or on the bench before opening.

    • Mechanism:[3][4][5] Opening a cold bottle attracts atmospheric moisture, which hydrolyzes the ester, turning the white powder yellow (p-nitrophenol contamination) and ruining your kinetic data.

Step 2: Weighing (The Dust Hazard)
  • Place the balance inside the fume hood . If the balance is outside, use a secondary containment tray and wear an N95 mask.

  • Use an anti-static gun or ionizer if available. Esters are prone to static charge and can "jump" off the spatula.

  • Weigh the required amount into a glass vial (avoid plastics that may leach with DMSO).

Step 3: Solubilization (The Permeation Hazard)
  • Double Glove for this step.

  • Add the solvent (e.g., DMSO or Acetonitrile) to the vial.

  • Vortex with the cap tightly sealed .

  • Note: The solution should be colorless. A yellow tint indicates hydrolysis has already occurred (bad stock).

Step 4: Disposal
  • Segregation: Do not pour down the sink.

  • Classification: Dispose of as Hazardous Organic Waste .

  • Spill Cleanup:

    • Solid: Sweep carefully to avoid dust. Wipe area with 70% Ethanol.

    • Liquid: Absorb with vermiculite or spill pads. Place in a sealed bag labeled "Contaminated with Nitrophenols."

Emergency Procedures

ScenarioImmediate ActionMedical Follow-up
Eye Contact Rinse immediately with water for 15+ minutes.[4] Lift eyelids.Seek medical attention (Ophthalmologist).
Skin Contact Remove contaminated clothing.[4][6] Wash with soap and water.[4][5][6] Do not use ethanol (increases absorption).Monitor for signs of absorption (headache, nausea).[7][8]
Inhalation Move to fresh air.[7]If breathing is difficult, give oxygen.
Spill (Major) Evacuate the area. Notify EHS.-

References

  • PubChem. (n.d.). Compound Summary: 4-Nitrophenyl acetate.[4] National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.